molecular formula C34H50N8O10 B8760844 Boc-Ile-Glu-Gly-Arg-AMC

Boc-Ile-Glu-Gly-Arg-AMC

Número de catálogo: B8760844
Peso molecular: 730.8 g/mol
Clave InChI: YWSYLEUAJLDOJG-SBZQNBARSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Ile-Glu-Gly-Arg-AMC is a useful research compound. Its molecular formula is C34H50N8O10 and its molecular weight is 730.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H50N8O10

Peso molecular

730.8 g/mol

Nombre IUPAC

(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37)/t18-,22-,23-,28-/m0/s1

Clave InChI

YWSYLEUAJLDOJG-SBZQNBARSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C

SMILES canónico

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Boc-Ile-Glu-Gly-Arg-AMC, with a focus on its mechanism of action, its role in the blood coagulation cascade, and its application in enzymatic assays.

Introduction

This compound, also known as Boc-IEGR-AMC, is a synthetic tetrapeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). It is specifically designed as a substrate for the serine protease, activated Factor X (Factor Xa), a critical enzyme in the blood coagulation cascade[1][2][3][4]. Its high specificity and fluorogenic properties make it a valuable tool for the in vitro quantification of Factor Xa activity and for the screening of its inhibitors[1][3][5].

Mechanism of Action: Fluorogenic Cleavage

The fundamental mechanism of action of this compound lies in its enzymatic cleavage by Factor Xa. The peptide sequence, Ile-Glu-Gly-Arg, mimics the natural cleavage site for Factor Xa in its primary substrate, prothrombin.

The substrate in its intact form is non-fluorescent, as the AMC fluorophore is quenched by the attached peptide. Upon introduction of Factor Xa, the enzyme recognizes and binds to the peptide sequence. The serine protease activity of Factor Xa catalyzes the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent.

The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of Factor Xa under conditions where the substrate is not limiting. This relationship allows for the precise and sensitive measurement of enzyme kinetics.

G cluster_reaction Enzymatic Cleavage of this compound Substrate This compound (Non-fluorescent) Products Boc-Ile-Glu-Gly-Arg + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Factor Xa Enzyme->Products

Figure 1. Mechanism of fluorogenic substrate cleavage.

Role in the Blood Coagulation Cascade

This compound serves as an investigative tool for a key component of the blood coagulation cascade. This complex signaling pathway is essential for hemostasis. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway that leads to the formation of a fibrin clot. By providing a means to measure Factor Xa activity, this substrate is instrumental in studying the efficacy of anticoagulant drugs that target this enzyme.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XIa XIa XIIa->XIa XI XI IXa IXa XIa->IXa IX IX Xa Factor Xa IXa->Xa VIIIa VIIIa VIIIa->Xa TF Tissue Factor (III) VIIa VIIa TF->VIIa VII VII VIIa->Xa X X Thrombin Thrombin (IIa) Xa->Thrombin Va Va Va->Thrombin Prothrombin Prothrombin (II) Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen (I) G cluster_workflow Experimental Workflow for Factor Xa Activity Assay Start Start ReagentPrep Prepare Assay Buffer, Factor Xa Standards, and Substrate Solution Start->ReagentPrep PlateSetup Pipette Standards and Samples into 96-well Plate ReagentPrep->PlateSetup ReactionStart Add Substrate Solution to all wells PlateSetup->ReactionStart Measurement Measure Fluorescence Kinetically in Plate Reader (Ex: 350nm, Em: 450nm) ReactionStart->Measurement DataAnalysis Calculate Reaction Rates, Generate Standard Curve, Determine Sample Activity Measurement->DataAnalysis End End DataAnalysis->End

References

An In-Depth Technical Guide to the Enzyme Kinetics of Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzyme kinetics and associated constants for the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are utilizing this substrate for the characterization of serine proteases, particularly Factor Xa and acrosin. This document details the substrate's specificity, summarizes key kinetic parameters (Km and Vmax), and provides detailed experimental protocols for its use in enzyme assays. Visualizations of the enzymatic reaction and a general experimental workflow are included to facilitate a deeper understanding of its application.

Introduction

This compound is a synthetic tetrapeptide substrate widely employed for the sensitive and continuous assay of specific serine proteases. The substrate consists of the peptide sequence Isoleucine-Glutamic acid-Glycine-Arginine, which is N-terminally protected by a tert-butyloxycarbonyl (Boc) group and C-terminally linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between arginine and AMC results in the release of the highly fluorescent AMC molecule, providing a direct and quantifiable measure of enzyme activity.

This substrate is particularly recognized for its high specificity towards coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3][4][5] It is also reported to be hydrolyzed by acrosin, a serine protease found in the acrosome of sperm.[1][2][3] The specificity of this compound makes it an invaluable tool for screening FXa inhibitors and for studying the kinetics of this important enzyme.

Enzyme Specificity and Kinetic Constants

The utility of this compound as a research tool is defined by its kinetic parameters with target enzymes. These constants, the Michaelis constant (Km) and the maximum velocity (Vmax), provide critical insights into the substrate's affinity for the enzyme and the efficiency of the enzymatic reaction.

Factor Xa (FXa)

This compound is a well-established and specific substrate for Factor Xa. The kinetic parameters for the hydrolysis of this substrate by bovine Factor Xa have been determined, providing a benchmark for its use in FXa activity assays.

EnzymeKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Bovine Factor Xa7.71.8 x 10³2.3 x 10⁸

Table 1: Kinetic constants of Bovine Factor Xa with this compound.

Acrosin

Experimental Protocols

The following section provides a detailed methodology for performing an enzyme kinetic assay using this compound. This protocol is primarily designed for Factor Xa but can be adapted for use with other enzymes, such as acrosin, with appropriate optimization of buffer conditions and enzyme/substrate concentrations.

Materials and Reagents
  • Enzyme: Purified Factor Xa or other target serine protease.

  • Substrate: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the enzyme.

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO).

  • Microplate Reader: Capable of fluorescence detection with excitation at ~360-380 nm and emission at ~440-460 nm.

  • 96-well black microplates: For minimizing background fluorescence.

  • Standard: 7-amino-4-methylcoumarin (AMC) for generating a standard curve.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.

    • Prepare a stock solution of the enzyme in a suitable buffer and store on ice. The final concentration will need to be optimized based on the enzyme's activity.

    • Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

    • Prepare a standard curve of AMC in the assay buffer to convert relative fluorescence units (RFU) to the concentration of the product formed.

  • Enzyme Reaction:

    • To each well of a 96-well black microplate, add the desired volume of assay buffer.

    • Add the substrate dilutions to the respective wells.

    • Initiate the reaction by adding the enzyme solution to each well. The final reaction volume is typically 100-200 µL.

    • Include control wells:

      • No enzyme control: Substrate and assay buffer only.

      • No substrate control: Enzyme and assay buffer only.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time in kinetic mode. Set the excitation wavelength to approximately 380 nm and the emission wavelength to approximately 460 nm.

    • Record data points at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert RFU/min to moles/min using the AMC standard curve.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.

Visualizations

Enzymatic Cleavage of this compound

Enzymatic_Cleavage Substrate This compound (Non-fluorescent) Enzyme Factor Xa / Acrosin Substrate->Enzyme Binding Products Boc-Ile-Glu-Gly-Arg + AMC (Fluorescent) Enzyme->Products Cleavage

Caption: Enzymatic cleavage of this compound by a serine protease.

General Experimental Workflow for Enzyme Kinetics

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, Buffer) P2 Prepare Substrate Dilutions P1->P2 P3 Prepare AMC Standard Curve P1->P3 D1 Calculate Initial Velocities (V₀) P3->D1 Calibration A1 Add Reagents to Microplate A2 Initiate Reaction with Enzyme A1->A2 A3 Measure Fluorescence (Kinetic Read) A2->A3 A3->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Determine Km and Vmax (Michaelis-Menten Fit) D2->D3

References

Chemical and physical properties of Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-Ile-Glu-Gly-Arg-AMC

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of the fluorogenic peptide substrate, this compound. The information is intended for researchers, scientists, and drug development professionals working in enzymology, hematology, and drug discovery.

Core Chemical and Physical Properties

This compound, also known as Boc-IEGR-AMC, is a synthetic peptide substrate widely used for the sensitive detection of specific proteases.[1][2] Its core structure consists of a four amino acid sequence (Ile-Glu-Gly-Arg) protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and conjugated at the C-terminus to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

General Properties

The fundamental chemical identifiers and characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 65147-06-0[1][3][4]
Molecular Formula C₃₄H₅₀N₈O₁₀[1][2][3]
Molecular Weight 730.82 g/mol [1][3]
Synonyms Boc-IEGR-AMC, IEGR-AMC[1][2]
Purity Typically >98% (HPLC detectable contamination is <2%)[5]
Solubility and Storage

Proper handling and storage are critical for maintaining the substrate's integrity and performance.

ParameterRecommendationReference
Solubility Soluble in Dimethyl sulfoxide (DMSO)[1]
Storage (Powder) Store at -20°C for up to 3 years; 4°C for 2 years[1][4]
Storage (Stock Solution) Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][2]
Shipping Condition Shipped with blue ice[1]

To aid dissolution, especially in aqueous buffers for working solutions, methods such as heating to 37°C or sonication can be employed.[1]

Spectral Properties

The utility of this compound as a substrate lies in its fluorogenic nature. The intact peptide is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free 7-amino-4-methylcoumarin is released, which is highly fluorescent. The activity of the enzyme is directly proportional to the rate of fluorescence increase.

Spectral PropertyWavelength (nm)Reference
Excitation Maximum (λex) 340 - 360 nm[6]
Emission Maximum (λem) 440 - 460 nm[6]

Biological Activity and Applications

This compound is a specific and highly sensitive substrate for activated coagulation Factor X (FXa) .[1][2][3] Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in clot formation.

Due to its specificity for FXa, this substrate is a critical tool for:

  • Enzyme Kinetics: Determining the kinetic parameters (Km, Vmax) of Factor Xa.

  • Inhibitor Screening: High-throughput screening and characterization of potential anticoagulant drugs that target Factor Xa.[4]

  • Indirect Determination of Factor IX: Used in assays to measure the activity of Factor IX, which is responsible for activating Factor X.[1][3]

The substrate is also reported to be hydrolyzed by acrosin from the ascidian Halocynthia roretzi.[1][3]

Signaling Pathway: The Coagulation Cascade

Factor Xa occupies a central position in the coagulation cascade. The diagram below illustrates the convergence of the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways on the activation of Factor X to Factor Xa, which then proceeds through the common pathway to generate a fibrin clot.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TissueFactor Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TissueFactor->TF_FVIIa + FVII FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa activates X FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa activates XI FIXa Factor IXa FXIa->FIXa activates IX FIXa->FXa activates X (with FVIIIa, Ca²⁺, PL) Thrombin Thrombin FXa->Thrombin activates (with FVa, Ca²⁺, PL) Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition cluster_analysis Data Analysis A Prepare Assay Buffer D 1. Add Assay Buffer to all wells B Prepare serial dilutions of test compound in DMSO C Prepare Enzyme and Substrate working solutions E 2. Add Test Compound / Control (e.g., 1 µL of DMSO stock) D->E F 3. Add Factor Xa Enzyme (e.g., 20 µL) E->F G 4. Incubate at 37°C (e.g., 10-15 min) F->G H 5. Initiate reaction by adding Substrate (e.g., 20 µL) G->H I Immediately place plate in a fluorescence plate reader H->I J Monitor fluorescence kinetically (λex=360nm, λem=460nm) at 37°C for 30-60 min I->J K Calculate reaction rates (V₀) from the linear portion of the curve J->K L Plot % Inhibition vs. [Inhibitor] K->L M Determine IC₅₀ values using non-linear regression L->M

References

The Use of Boc-Ile-Glu-Gly-Arg-AMC in Factor Xa Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Factor X (Factor Xa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot. Beyond its role in hemostasis, Factor Xa is also implicated in various cellular signaling pathways, making it a key therapeutic target for a range of thrombotic disorders. The fluorogenic peptide substrate, Boc-Ile-Glu-Gly-Arg-AMC (tert-Butyloxycarbonyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-7-amido-4-methylcoumarin), is a highly specific and sensitive tool for the in vitro and in-cellulo study of Factor Xa activity. This technical guide provides an in-depth overview of the use of this compound in Factor Xa research, including its mechanism of action, kinetic parameters, and detailed experimental protocols.

Mechanism of Action

This compound is a synthetic tetrapeptide that mimics the natural cleavage site of Factor Xa in prothrombin. The peptide sequence, Ile-Glu-Gly-Arg, is specifically recognized by the active site of Factor Xa. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by Factor Xa at the C-terminal side of the arginine residue, the AMC moiety is released. Free AMC is highly fluorescent, with an excitation maximum at approximately 360-380 nm and an emission maximum at around 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of Factor Xa.

Quantitative Data

The following table summarizes the key quantitative parameters for the interaction of this compound with Factor Xa.

ParameterValueNotes
Michaelis Constant (Km) 300 µM[1]Determined in Tris-buffered saline (TBS) containing 2.5 mM Ca2+.[1] This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Excitation Wavelength (λex) ~360-380 nmOptimal wavelength may vary slightly depending on buffer conditions and instrumentation.
Emission Wavelength (λem) ~440-460 nmOptimal wavelength may vary slightly depending on buffer conditions and instrumentation.

Note: The catalytic rate constant (kcat) and maximum velocity (Vmax) are highly dependent on specific experimental conditions (e.g., enzyme concentration, buffer composition, temperature) and should be determined empirically in your assay system.

Experimental Protocols

A. General Reagent Preparation
  • Assay Buffer: A common buffer for Factor Xa assays is Tris-buffered saline (TBS), pH 7.4-8.0, supplemented with CaCl2 (typically 2.5-5 mM) and 0.1% bovine serum albumin (BSA) to prevent non-specific binding of the enzyme.

  • Factor Xa Stock Solution: Reconstitute lyophilized human or bovine Factor Xa in a suitable buffer (e.g., TBS with 50% glycerol for storage at -20°C or -80°C) to a known concentration. The concentration should be determined by active site titration or by the manufacturer's specifications.

  • This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solutions (for screening): Dissolve test compounds in DMSO to a known concentration.

B. Protocol for Determining Kinetic Parameters (Km and Vmax)

This protocol is designed to determine the Michaelis-Menten kinetics of Factor Xa with this compound.

  • Prepare a series of substrate dilutions: From the this compound stock solution, prepare a range of concentrations in assay buffer. A typical range would be from 0.1 x Km to 10 x Km (e.g., 30 µM to 3000 µM).

  • Set up the assay plate: In a 96-well, black, flat-bottom plate, add a fixed amount of Factor Xa (e.g., 1-10 nM final concentration) to each well.

  • Initiate the reaction: Add the different concentrations of the substrate to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a set period (e.g., 15-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • Plot V0 against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

C. Protocol for Factor Xa Inhibitor Screening

This protocol provides a framework for screening potential inhibitors of Factor Xa.

  • Prepare reagents:

    • Dilute Factor Xa in assay buffer to the desired working concentration.

    • Dilute the this compound substrate in assay buffer to a concentration at or near its Km (e.g., 300 µM).

    • Prepare serial dilutions of the test inhibitors.

  • Assay setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test inhibitor at various concentrations (or DMSO for control wells).

    • Factor Xa enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the this compound substrate to all wells.

  • Measure fluorescence: Read the fluorescence intensity kinetically as described in the kinetic assay protocol.

  • Data Analysis:

    • Determine the reaction velocity for each inhibitor concentration.

    • Calculate the percent inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Signaling Pathway and Enzymatic Reaction

FactorXa_Signaling cluster_coagulation Blood Coagulation Cascade cluster_assay In Vitro Fluorogenic Assay Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Cleavage Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Substrate This compound (Non-fluorescent) Cleavage Factor Xa Substrate->Cleavage Products Boc-Ile-Glu-Gly-Arg + AMC (Fluorescent) Cleavage->Products Hydrolysis Signal Fluorescent Signal (Ex: ~370nm, Em: ~450nm) Products->Signal

Caption: Factor Xa's role in coagulation and the principle of the fluorogenic assay.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Prepare Reagents reagents Factor Xa, Substrate (Boc-IEGR-AMC), Assay Buffer, Test Compounds start->reagents plate_setup Dispense Assay Buffer, Test Compounds, and Factor Xa into 96-well plate reagents->plate_setup preincubation Pre-incubate at Room Temperature (e.g., 10-15 min) plate_setup->preincubation reaction_init Initiate Reaction by Adding Substrate preincubation->reaction_init measurement Measure Fluorescence Kinetically (Ex: ~370nm, Em: ~450nm) reaction_init->measurement analysis Data Analysis: - Calculate initial velocities - Determine % inhibition - Plot dose-response curve measurement->analysis end Determine IC50 Values analysis->end

Caption: A typical workflow for screening Factor Xa inhibitors.

Conclusion

This compound is a valuable and widely used tool for researchers studying the enzymatic activity of Factor Xa. Its high specificity and the sensitive fluorescent readout make it suitable for a variety of applications, including enzyme kinetics, inhibitor screening, and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this substrate to advance our understanding of Factor Xa's role in health and disease and to facilitate the development of novel antithrombotic therapies.

References

An In-Depth Technical Guide to the Role of Boc-Ile-Glu-Gly-Arg-AMC in Coagulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC and its pivotal role in the study of the coagulation cascade. We delve into its chemical properties, mechanism of action, and its primary application in the sensitive detection of Factor Xa activity. Furthermore, this guide details the indirect assay methodologies for quantifying the activity of Factor VIII and Factor IX, both of which are critical components of the intrinsic coagulation pathway. Detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows are provided to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this tool in their coagulation studies.

Introduction to this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of Factor Xa, a key serine protease in the blood coagulation cascade.[1][2][3] The peptide sequence, Isoleucine-Glutamic acid-Glycine-Arginine, mimics the natural cleavage site of Factor Xa in prothrombin. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the fluorescence of the AMC group is quenched. However, upon enzymatic cleavage of the amide bond between Arginine and AMC by Factor Xa, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction, and thus, the activity of Factor Xa.

Chemical and Physical Properties

PropertyValue
Full Name tert-Butyloxycarbonyl-L-isoleucyl-L-glutamyl-glycyl-L-arginyl-7-amino-4-methylcoumarin
Molecular Formula C₃₄H₅₀N₈O₁₀
Molecular Weight 730.82 g/mol
Excitation Wavelength ~341-345 nm
Emission Wavelength ~440-445 nm
Appearance White to off-white solid
Solubility Soluble in DMSO

Role in the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to form fibrin, the structural basis of the blood clot.

Due to its central role, Factor Xa is a major target for anticoagulant drug development. The ability to accurately measure Factor Xa activity is therefore crucial for both basic research and clinical applications.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_assay Assay Principle TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX activates FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa FIXa_FVIIIa Tenase Complex (FIXa-FVIIIa) FIXa->FIXa_FVIIIa FVIIIa Factor VIIIa FVIIIa->FIXa_FVIIIa FIXa_FVIIIa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) FXa->Prothrombin cleaves Prothrombinase Prothrombinase Complex (FXa-FVa) FXa->Prothrombinase Cleavage Factor Xa Cleavage FXa->Cleavage Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Substrate This compound Substrate->Cleavage Fluorescence Fluorescence (440 nm) Cleavage->Fluorescence releases AMC

Figure 1: The Coagulation Cascade and the Central Role of Factor Xa.

Quantitative Data

The enzymatic activity of Factor Xa on this compound can be characterized by the Michaelis-Menten kinetic parameters.

ParameterValueEnzymeReference
Kcat 162.0 s⁻¹Factor Xa[4]

Optical Properties of the Fluorophore

FluorophoreExcitation Max (nm)Emission Max (nm)
7-Amino-4-methylcoumarin (AMC) 341 - 345440 - 445

Experimental Protocols

Direct Assay of Factor Xa Activity

This protocol describes a method for the direct measurement of Factor Xa activity using this compound.

Materials:

  • Purified Factor Xa

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 7.5

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM.

  • Prepare working solutions: Dilute the Factor Xa and the substrate stock solution in the assay buffer to the desired concentrations. A typical substrate concentration range for kinetic studies is 10-200 µM.

  • Set up the reaction: In a 96-well black microplate, add the assay buffer and the Factor Xa solution.

  • Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).

  • Measure fluorescence: Immediately place the microplate in a fluorometer pre-set to the appropriate excitation (~345 nm) and emission (~445 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to the Factor Xa activity. A standard curve can be generated using known concentrations of free AMC to convert the fluorescence units to the amount of product formed.

Direct_FXa_Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, FXa, Substrate) Start->Prepare_Reagents Add_Buffer_FXa Add Buffer and Factor Xa to Microplate Prepare_Reagents->Add_Buffer_FXa Add_Substrate Add this compound to Initiate Reaction Add_Buffer_FXa->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 345nm, Em: 445nm) at 37°C Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Rate) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the Direct Assay of Factor Xa Activity.

Indirect Assay of Factor VIII Activity

Factor VIII acts as a cofactor for Factor IXa in the activation of Factor X. Therefore, Factor VIII activity can be determined by measuring the amount of Factor Xa generated in a system where Factor VIII is the limiting component.

Materials:

  • Patient plasma or purified Factor VIII

  • Factor VIII deficient plasma (for standard curve)

  • Activated Factor IX (FIXa)

  • Factor X (FX)

  • Phospholipids

  • This compound

  • Assay Buffer: e.g., Tris-HCl buffer with CaCl₂

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare reagents: Reconstitute and dilute all factors and phospholipids in the assay buffer.

  • Activation of Factor X: In a microplate, combine the patient plasma (or Factor VIII standard), FIXa, FX, and phospholipids. The concentration of Factor VIII will be the rate-limiting step in the generation of Factor Xa.

  • Incubation: Incubate the mixture for a defined period at 37°C to allow for the generation of Factor Xa.

  • Measurement of Factor Xa activity: Add the this compound substrate to the wells.

  • Measure fluorescence: Immediately monitor the increase in fluorescence as described in the direct Factor Xa assay protocol.

  • Data Analysis: The rate of fluorescence increase is proportional to the amount of Factor Xa generated, which in turn is proportional to the Factor VIII activity in the sample. A standard curve prepared with known concentrations of Factor VIII is used to determine the activity in the unknown samples.

Indirect_FVIII_Assay Start Start Prepare_Reagents Prepare Reagents (Plasma/FVIII, FIXa, FX, PL, Substrate) Start->Prepare_Reagents Combine_Reagents Combine Plasma/FVIII, FIXa, FX, and Phospholipids Prepare_Reagents->Combine_Reagents Incubate Incubate at 37°C to Generate Factor Xa Combine_Reagents->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 345nm, Em: 445nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Relate Rate to FVIII Activity) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the Indirect Assay of Factor VIII Activity.

Indirect Assay of Factor IX Activity

The principle for the indirect assay of Factor IX is similar to that of Factor VIII. Factor IXa, in the presence of its cofactor Factor VIIIa, activates Factor X. By making Factor IX the limiting component, the rate of Factor Xa generation becomes proportional to the Factor IX activity.

Materials:

  • Patient plasma or purified Factor IX

  • Factor IX deficient plasma (for standard curve)

  • Activated Factor XI (FXIa) or another activator of Factor IX

  • Factor VIII

  • Factor X

  • Phospholipids

  • This compound

  • Assay Buffer: e.g., Tris-HCl buffer with CaCl₂

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare reagents: Reconstitute and dilute all factors and phospholipids in the assay buffer.

  • Activation of Factor IX: In a microplate, combine the patient plasma (or Factor IX standard) with an activator of Factor IX (e.g., FXIa).

  • Activation of Factor X: Add Factor VIII, Factor X, and phospholipids to the wells. The concentration of Factor IX will be the rate-limiting step in the generation of Factor Xa.

  • Incubation: Incubate the mixture for a defined period at 37°C.

  • Measurement of Factor Xa activity: Add the this compound substrate.

  • Measure fluorescence: Monitor the increase in fluorescence as described previously.

  • Data Analysis: The rate of fluorescence increase is proportional to the Factor IX activity in the sample. A standard curve prepared with known concentrations of Factor IX is used for quantification.

Indirect_FIX_Assay Start Start Prepare_Reagents Prepare Reagents (Plasma/FIX, Activator, FVIII, FX, PL, Substrate) Start->Prepare_Reagents Activate_FIX Activate Factor IX in Sample Prepare_Reagents->Activate_FIX Activate_FX Add FVIII, FX, and Phospholipids Activate_FIX->Activate_FX Incubate Incubate at 37°C to Generate Factor Xa Activate_FX->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 345nm, Em: 445nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Relate Rate to FIX Activity) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the Indirect Assay of Factor IX Activity.

Conclusion

This compound is a versatile and highly specific fluorogenic substrate that serves as an indispensable tool in coagulation research and drug development. Its ability to provide sensitive and real-time measurement of Factor Xa activity allows for the direct assessment of this key enzyme and the indirect quantification of other crucial coagulation factors like Factor VIII and Factor IX. The detailed protocols and methodologies presented in this guide are intended to facilitate the effective application of this substrate in a variety of research settings, ultimately contributing to a deeper understanding of hemostasis and the development of novel antithrombotic therapies.

References

A Technical Guide to the Discovery and Application of Boc-Ile-Glu-Gly-Arg-AMC: A Fluorogenic Substrate for Factor Xa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate Boc-Ile-Glu-Gly-Arg-AMC, a valuable tool in the study of coagulation and related enzymatic pathways. This document details its discovery, mechanism of action, and applications, with a focus on its use in the determination of Factor Xa activity. Experimental protocols and relevant data are presented to facilitate its use in research and drug development settings.

Introduction

This compound is a synthetic tetrapeptide substrate designed for the sensitive and specific measurement of Factor Xa (FXa) activity[1][2]. The peptide sequence, Isoleucine-Glutamic acid-Glycine-Arginine, mimics the cleavage site of prothrombin, the natural substrate of Factor Xa. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore.

The utility of this substrate lies in its fluorogenic nature. In its intact form, the AMC group is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC by Factor Xa, the highly fluorescent AMC is released. The rate of AMC liberation, measured spectrofluorometrically, is directly proportional to the Factor Xa activity.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 65147-06-0
Molecular Formula C₃₄H₅₀N₈O₁₀
Molecular Weight 730.81 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C, protected from light

Table 1: Physicochemical properties of this compound.

Mechanism of Action and Signaling Pathway

This compound serves as a substrate for the serine protease Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is the activated form of Factor X and occupies a central position where the intrinsic and extrinsic pathways of coagulation converge. Its primary physiological role is the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot.

The enzymatic action of Factor Xa on the substrate is depicted in the following workflow:

G Substrate This compound (Non-fluorescent) FXa Factor Xa Substrate->FXa Binding Products Boc-Ile-Glu-Gly-Arg + AMC (Fluorescent) FXa->Products Cleavage

Enzymatic cleavage of this compound by Factor Xa.

The coagulation cascade, illustrating the central role of Factor Xa, is outlined below:

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor (TF) VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin

The Blood Coagulation Cascade.

Experimental Protocols

Factor Xa Activity Assay

This protocol provides a general framework for determining Factor Xa activity using this compound. Optimization may be required depending on the specific experimental conditions and sample type.

Materials:

  • This compound substrate

  • Factor Xa enzyme (human or bovine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 450-460 nm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

  • Enzyme Preparation: Prepare a stock solution of Factor Xa in Assay Buffer. Perform serial dilutions to generate a standard curve (e.g., 0-100 ng/well).

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of Factor Xa standards or unknown samples to the appropriate wells.

    • For a negative control, add 10 µL of Assay Buffer instead of the enzyme.

    • Initiate the reaction by adding 40 µL of the diluted substrate solution to all wells.

  • Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the negative control from all other readings.

    • Plot the corrected rates of the Factor Xa standards against their concentrations to generate a standard curve.

    • Determine the Factor Xa activity in the unknown samples by interpolating their rates from the standard curve.

The general workflow for this assay is as follows:

G A Prepare Reagents (Substrate, Enzyme, Buffer) B Set up 96-well Plate (Standards & Samples) A->B C Initiate Reaction (Add Substrate) B->C D Kinetic Measurement (Fluorescence Reader) C->D E Data Analysis (Calculate Rates, Plot Standard Curve) D->E

Factor Xa Activity Assay Workflow.
Indirect Determination of Factor IX Activity

This compound can be used for the indirect measurement of Factor IX activity. This assay is based on the principle that the rate of Factor Xa generation is dependent on the concentration of Factor IXa.

Principle: In the presence of excess Factor VIIIa, phospholipids, and calcium ions, Factor IX is activated to Factor IXa by Factor XIa. The resulting Factor IXa then activates Factor X to Factor Xa. The amount of Factor Xa generated, which is proportional to the initial Factor IX concentration, is then measured using the fluorogenic substrate this compound as described in the protocol above.

Quantitative Data

While extensive peer-reviewed literature with specific kinetic constants for this compound is limited, the following table provides representative values that can be expected for similar fluorogenic substrates for Factor Xa. These values should be determined experimentally for precise applications.

ParameterRepresentative Value
Km (Michaelis Constant) 10 - 100 µM
Vmax (Maximum Velocity) Dependent on enzyme concentration
Excitation Wavelength (λex) 350 - 380 nm
Emission Wavelength (λem) 450 - 460 nm

Table 2: Representative kinetic and spectral data for Factor Xa fluorogenic substrates.

Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry. The general steps are outlined below.

G A 1. Coupling of Boc-Arg(Pbf)-OH to AMC-resin B 2. Boc deprotection (TFA) A->B C 3. Coupling of Boc-Gly-OH B->C D 4. Repeat Boc deprotection and coupling for Glu and Ile C->D E 5. Cleavage from resin and removal of side-chain protecting groups (e.g., with HF or TFMSA) D->E F 6. Purification (e.g., by HPLC) E->F

General workflow for the solid-phase synthesis of this compound.

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate for the measurement of Factor Xa activity. Its application extends to the indirect determination of Factor IX activity and the screening of Factor Xa inhibitors in drug discovery programs. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this valuable research tool.

References

The Hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC by Acrosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrosin Activation and the Acrosome Reaction Signaling Pathway

The release and activation of acrosin are tightly regulated events, culminating from the acrosome reaction. This exocytotic process is initiated by the binding of sperm to the zona pellucida, triggering a complex signaling cascade.

The binding of sperm to the ZP3 glycoprotein on the zona pellucida initiates a signal transduction cascade.[1][4] This involves the activation of G-proteins and phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the acrosomal stores, leading to a rise in intracellular calcium concentration. This influx of calcium is a critical step for the fusion of the outer acrosomal membrane with the sperm plasma membrane, resulting in the release of acrosomal contents, including the inactive zymogen, proacrosin. Proacrosin is then autocatalytically converted to the active enzyme, β-acrosin.

Acrosome_Reaction_Signaling ZP3 Zona Pellucida (ZP3) SpermReceptor Sperm Receptor ZP3->SpermReceptor Binding G_Protein G-Protein SpermReceptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Acrosomal Ca2+ Store IP3->Ca_Store Opens Channels Ca_Influx Intracellular Ca2+ Increase Ca_Store->Ca_Influx Release MembraneFusion Membrane Fusion Ca_Influx->MembraneFusion Induces ProacrosinRelease Proacrosin Release MembraneFusion->ProacrosinRelease Leads to AcrosinActivation Acrosin Activation ProacrosinRelease->AcrosinActivation Autocatalysis Enzyme_Kinetics_Workflow Start Start: Purified Acrosin & Substrate PrepareReagents Prepare Serial Dilutions of Substrate Start->PrepareReagents AssaySetup Set up Reactions in Microplate (Constant Enzyme, Varying Substrate) PrepareReagents->AssaySetup Incubation Incubate at Optimal Temperature AssaySetup->Incubation Measurement Measure Fluorescence Increase Over Time Incubation->Measurement DataCollection Record Kinetic Data Measurement->DataCollection V0_Calculation Calculate Initial Velocities (V0) DataCollection->V0_Calculation MM_Plot Plot V0 vs. [Substrate] V0_Calculation->MM_Plot Kinetic_Parameters Determine Km and Vmax (Non-linear Regression) MM_Plot->Kinetic_Parameters End End: Kinetic Parameters Obtained Kinetic_Parameters->End

References

An In-depth Technical Guide to the Indirect Determination of Factor IX using Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the indirect determination of Factor IX (FIX) activity using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. This two-stage chromogenic assay is a valuable tool in hemostasis research and the development of therapeutics for hemophilia B.

Introduction

Factor IX is a vitamin K-dependent serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1] Deficiency or dysfunction of Factor IX leads to hemophilia B, a genetic bleeding disorder.[1] Accurate measurement of Factor IX activity is essential for the diagnosis, monitoring of replacement therapy, and the development of novel treatments for this condition.

The indirect determination of Factor IX activity is based on a two-stage enzymatic reaction. In the first stage, Factor IX is activated to Factor IXa by Factor XIa in the presence of calcium ions. Subsequently, Factor IXa, as part of the tenase complex with activated Factor VIII (FVIIIa), phospholipids, and calcium, catalyzes the conversion of Factor X (FX) to its active form, Factor Xa (FXa). In the second stage, the generated FXa cleaves a specific fluorogenic or chromogenic substrate. The rate of substrate cleavage is directly proportional to the amount of Factor Xa generated, which in turn is proportional to the initial Factor IX activity in the sample.

This guide focuses on the use of the fluorogenic substrate this compound, which is a specific substrate for Factor Xa.[2][3] Cleavage of the Arg-AMC bond by FXa releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine Factor IX activity.

Principle of the Assay

The indirect determination of Factor IX activity using this compound follows a coupled enzymatic reaction, as depicted in the signaling pathway below.

coagulation_cascade FIX Factor IX (from sample) FIXa Factor IXa FIX->FIXa Activation FXIa Factor XIa (activator) Ca2_1 Ca²⁺ Tenase Tenase Complex FIXa->Tenase FVIIIa Factor VIIIa (cofactor) FVIIIa->Tenase PL Phospholipids PL->Tenase Ca2_2 Ca²⁺ Ca2_2->Tenase FXa Factor Xa Tenase->FXa Activation FX Factor X (substrate) AMC AMC (fluorescent) FXa->AMC Cleavage Substrate This compound (non-fluorescent)

Caption: Signaling pathway for the indirect determination of Factor IX activity.

Experimental Protocols

This section provides a detailed, research-oriented protocol for the indirect determination of Factor IX activity. This protocol is a general guideline and may require optimization for specific experimental conditions.

Reagents and Buffers
Reagent/BufferCompositionStorage
Assay Buffer 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 7.4.[4] Alternatively, 0.06 M Tris, 0.04 M NaCl, 2 mM CaCl₂, 0.06 M BSA, pH 7.4 can be used.[1]4°C
Factor XIa (Activator) Reconstitute lyophilized human Factor XIa in Assay Buffer to a stock concentration of 100 nM.-80°C in aliquots
Tenase Reagent A mixture of purified human Factor VIIIa (e.g., 1 U/mL), human Factor X (e.g., 1 µM), and phospholipid vesicles (e.g., 20 µM) in Assay Buffer. Commercial kits often provide a lyophilized mixture of these components.[5]-80°C in aliquots
This compound (Substrate) Prepare a stock solution of 10 mM in DMSO.-20°C, protected from light
Factor IX Standard Lyophilized plasma-derived or recombinant Factor IX of known activity. Reconstitute according to the manufacturer's instructions.-80°C in aliquots
Factor IX Deficient Plasma Commercially available immunodepleted plasma.-80°C
Stop Solution 50% Acetic Acid in deionized water.Room Temperature
Sample Preparation

For accurate results, it is critical to use platelet-poor plasma.

  • Collect whole blood in a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the blood at 1500 x g for 15 minutes at room temperature.

  • Carefully transfer the supernatant (plasma) to a new tube, avoiding the buffy coat.

  • Centrifuge the plasma again at 2500 x g for 10 minutes to pellet any remaining platelets.

  • Transfer the platelet-poor plasma to a fresh tube. Samples can be used immediately or stored at -80°C for future use.

Assay Procedure

The following procedure is designed for a 96-well microplate format and should be performed at 37°C.

experimental_workflow start Start prep_std Prepare Factor IX Standards and Sample Dilutions start->prep_std add_act Add Factor XIa (Activator) prep_std->add_act incubate1 Incubate (e.g., 10 min, 37°C) add_act->incubate1 add_tenase Add Tenase Reagent (FVIIIa, FX, Phospholipids) incubate1->add_tenase incubate2 Incubate (e.g., 15 min, 37°C) add_tenase->incubate2 add_sub Add this compound incubate2->add_sub read_fluor Kinetic Measurement of Fluorescence (Ex/Em = 360/450 nm) add_sub->read_fluor analyze Calculate Reaction Rate (Vmax) and Determine FIX Activity read_fluor->analyze end End analyze->end

Caption: Experimental workflow for the indirect Factor IX assay.

  • Prepare Standard Curve: Prepare a standard curve by serially diluting the Factor IX standard in Factor IX deficient plasma to achieve concentrations ranging from 0 to 200% of normal plasma levels. Also, dilute the test samples in Factor IX deficient plasma.

  • Activation of Factor IX: In a 96-well black microplate, add 10 µL of each standard and sample dilution. Add 20 µL of Factor XIa solution (e.g., final concentration of 1 nM) to each well.[6] Incubate for 10 minutes at 37°C.

  • Activation of Factor X: Add 20 µL of the Tenase Reagent to each well. Incubate for 15 minutes at 37°C.[7]

  • Substrate Cleavage: Initiate the reaction by adding 50 µL of pre-warmed this compound solution (e.g., final concentration of 100 µM) to each well.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[7]

Data Presentation and Analysis

Quantitative Data

The following table summarizes representative kinetic and assay parameters. Note that specific values may vary depending on the experimental conditions and reagents used.

ParameterValueReference
Factor Xa Kinetics with this compound
Km~0.1 - 0.5 mMEstimated from similar substrates
VmaxDependent on enzyme concentration-
Assay Parameters
Factor IX Standard Range0 - 2.0 IU/mL[5]
Sample Dilution1:10 to 1:100 in FIX deficient plasma[6]
Final Factor XIa Concentration~1.0 nM[6]
Incubation Time (FIX Activation)10 minutes[6]
Incubation Time (FX Activation)15 minutes[7]
Final Substrate Concentration100 - 200 µM
Limit of Detection (LOD)~0.5% FIX activity[5]
Limit of Quantitation (LOQ)~0.5% FIX activity[5]
Data Analysis
  • For each well, calculate the rate of AMC production (Vmax) from the linear portion of the kinetic fluorescence curve (fluorescence units per minute).

  • Subtract the Vmax of the blank (0% Factor IX) from all standard and sample Vmax values.

  • Plot the corrected Vmax values of the standards against their corresponding Factor IX concentrations to generate a standard curve.

  • Determine the Factor IX activity of the unknown samples by interpolating their Vmax values on the standard curve. Multiply the result by the sample dilution factor to obtain the final Factor IX activity in the original sample.

Conclusion

The indirect determination of Factor IX using the fluorogenic substrate this compound is a sensitive and specific method for quantifying Factor IX activity in plasma samples. This technical guide provides a detailed framework for researchers and scientists to implement this assay in their laboratories. Adherence to proper sample handling and careful optimization of the experimental protocol are crucial for obtaining accurate and reproducible results. This assay is a powerful tool for advancing our understanding of hemophilia B and for the development of innovative therapies.

References

Methodological & Application

Application Notes and Protocols for the Boc-Ile-Glu-Gly-Arg-AMC Assay for Factor Xa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting process. Due to its central role, Factor Xa has become a major target for the development of anticoagulant drugs for the treatment and prevention of thromboembolic disorders. The Boc-Ile-Glu-Gly-Arg-AMC assay is a highly specific and sensitive fluorogenic method for measuring the activity of Factor Xa and for screening potential inhibitors. This assay utilizes the synthetic peptide substrate this compound, which is specifically cleaved by Factor Xa after the arginine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by a fluorometer. The rate of AMC release is directly proportional to the Factor Xa activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by Factor Xa. The substrate consists of a four-amino-acid peptide sequence (Ile-Glu-Gly-Arg) that is recognized by Factor Xa, linked to a fluorescent AMC group. In its intact form, the substrate is non-fluorescent. Upon cleavage by Factor Xa, the free AMC molecule is released, which exhibits strong fluorescence with an excitation maximum at ~350-380 nm and an emission maximum at ~440-460 nm. The increase in fluorescence over time is a direct measure of Factor Xa enzymatic activity.

Data Presentation

Due to the limited availability of published, substrate-specific kinetic and inhibition constants for this compound, the following tables are presented as templates for researchers to populate with their own experimentally determined data.

Table 1: Kinetic Parameters of Factor Xa with this compound

This table should be used to summarize the key kinetic constants that characterize the interaction between Factor Xa and the this compound substrate.

ParameterDescriptionExperimentally Determined Value
K_m_ Michaelis constant; the substrate concentration at which the reaction rate is half of V_max_.e.g., X µM
V_max_ Maximum reaction rate when the enzyme is saturated with the substrate.e.g., Y RFU/min
k_cat_ Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time.e.g., Z s⁻¹
k_cat_/K_m_ Catalytic efficiency of the enzyme.e.g., A M⁻¹s⁻¹

Table 2: Inhibition of Factor Xa Activity by Known Inhibitors

This table is designed to present the potency of various known Factor Xa inhibitors as determined by the this compound assay.

InhibitorType of InhibitionIC₅₀ (nM)K_i_ (nM)
ApixabanDirect, competitivee.g., Xe.g., A
RivaroxabanDirect, competitivee.g., Ye.g., B
EdoxabanDirect, competitivee.g., Ze.g., C

Experimental Protocols

Materials and Reagents

  • Human Factor Xa (active enzyme)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at 350-380 nm and emission at 440-460 nm

  • Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban, Edoxaban) for control experiments

Reagent Preparation

  • Factor Xa Stock Solution: Reconstitute lyophilized Factor Xa in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 150 mM NaCl) to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Factor Xa Working Solution: On the day of the experiment, dilute the Factor Xa stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM).

  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of the K_m_ value, e.g., 10-100 µM).

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Factor Xa inhibitors in DMSO.

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer to the desired concentrations for IC₅₀ determination.

Protocol 1: Determination of Factor Xa Activity

  • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

  • Add 25 µL of the Factor Xa working solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate working solution to each well.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Screening of Factor Xa Inhibitors

  • Add 50 µL of the Factor Xa working solution to each well of a 96-well black microplate.

  • Add 25 µL of the inhibitor working solutions (or vehicle control) to the appropriate wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the substrate working solution to each well.

  • Immediately measure the fluorescence kinetics as described in Protocol 1.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Factor_Xa_Signaling_Pathway Factor Xa Enzymatic Reaction cluster_reaction Enzymatic Cleavage cluster_detection Fluorescence Detection FXa Factor Xa Substrate This compound (Non-fluorescent) Products Boc-Ile-Glu-Gly-Arg + AMC (Fluorescent) FXa->Products Cleavage Substrate->Products Hydrolysis AMC Free AMC Products->AMC Detection Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) AMC->Detection Fluorescence

Caption: Enzymatic cleavage of the fluorogenic substrate by Factor Xa.

Experimental_Workflow Factor Xa Inhibition Assay Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add Enzyme and Inhibitor) reagent_prep->plate_setup incubation Pre-incubation (10-15 min at RT) plate_setup->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init measurement Kinetic Fluorescence Measurement (30-60 min at 37°C) reaction_init->measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for a Factor Xa inhibitor screening assay.

Application Notes and Protocols for Boc-Ile-Glu-Gly-Arg-AMC in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ile-Glu-Gly-Arg-AMC (Boc-isoleucyl-glutamyl-glycyl-arginyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic peptide substrate for coagulation Factor Xa (FXa).[1][2][3] Upon cleavage by FXa at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, enabling sensitive and continuous measurement of enzymatic activity. This substrate is widely utilized in biochemical assays for the screening of FXa inhibitors and for the determination of FXa activity in various research and drug development applications.

This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this substrate.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 730.81 g/mol [4][5]
Formula C₃₄H₅₀N₈O₁₀[4][5]
CAS Number 65147-06-0[5]
Solubility in DMSO ≥ 100 mg/mL (136.83 mM)[4]
Powder Storage -20°C for up to 3 years; 4°C for up to 2 years[5]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to achieve the desired working concentrations for enzymatic assays.

Materials:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.31 mg of the substrate (see calculation below).

  • Calculation:

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 730.81 g/mol = 7.3081 mg

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO. For 7.31 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

    • If the substrate does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[6] Gentle warming to 37°C can also aid in solubilization.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the substrate.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: Obtain this compound Powder & DMSO equilibrate Equilibrate Powder to Room Temperature start->equilibrate Prevent Condensation weigh Weigh Required Mass of Powder equilibrate->weigh dissolve Add DMSO to Powder weigh->dissolve calculate Calculate Volume of DMSO for 10 mM Solution calculate->dissolve mix Vortex Thoroughly dissolve->mix sonicate Sonicate if Necessary mix->sonicate sonicate->mix Not Fully Dissolved aliquot Aliquot into Single-Use Tubes sonicate->aliquot Fully Dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

Application in Enzymatic Assays

The prepared 10 mM stock solution should be diluted in an appropriate assay buffer to the final working concentration. The optimal working concentration is dependent on the specific assay conditions, including the concentration of Factor Xa and the desired sensitivity. It is recommended to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for the enzyme under your experimental conditions. A typical starting point for the working concentration is often near the Km value.

For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of assay buffer).

Conclusion

This application note provides a comprehensive guide for the preparation of a this compound stock solution in DMSO. Adherence to this protocol will ensure the accurate and reproducible preparation of this fluorogenic substrate for use in Factor Xa activity assays, contributing to reliable and high-quality experimental data in research and drug development settings.

References

Application Notes and Protocols for High-Throughput Screening Using Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.

Introduction

This compound is a sensitive and specific fluorogenic substrate for Factor Xa (FXa).[1][2][3] Upon cleavage by FXa, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This property makes it an ideal tool for HTS assays designed to discover novel anticoagulants that target FXa. The assay is based on the detection of this fluorescence, which is directly proportional to the enzymatic activity of Factor Xa.

Principle of the Assay

The core of the assay lies in the enzymatic reaction where Factor Xa hydrolyzes the peptide bond C-terminal to the arginine residue in this compound. This releases the AMC fluorophore, which can be excited at approximately 340-360 nm to emit light at around 440-460 nm. In the presence of a Factor Xa inhibitor, the rate of this cleavage reaction is reduced, leading to a decrease in the fluorescence signal.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa plays a pivotal role in the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge. Understanding this pathway is crucial for appreciating the therapeutic potential of targeting Factor Xa.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway ('Tissue Factor Pathway') cluster_intrinsic Intrinsic Pathway ('Contact Activation Pathway') cluster_common Common Pathway Tissue Factor (TF) Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex Tissue Factor (TF)->TF_FVIIa Factor VIIa Factor VIIa Factor VIIa->TF_FVIIa Factor X Factor X TF_FVIIa->Factor X Activates Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor IXa->Factor X Activates (with FVIIIa) Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (FII) Prothrombin (FII) Factor Xa->Prothrombin (FII) Activates (with FVa) Thrombin (FIIa) Thrombin (FIIa) Prothrombin (FII)->Thrombin (FIIa) Fibrinogen (FI) Fibrinogen (FI) Thrombin (FIIa)->Fibrinogen (FI) Cleaves Fibrin (FIa) Fibrin (FIa) Fibrinogen (FI)->Fibrin (FIa)

Diagram 1: The Blood Coagulation Cascade

Experimental Protocols

Materials and Reagents
  • Enzyme: Human Factor Xa

  • Substrate: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) 6000

  • Inhibitors: Known Factor Xa inhibitors (e.g., Rivaroxaban, Apixaban) for positive controls

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader

Reagent Preparation
  • Factor Xa Stock Solution: Prepare a stock solution of Human Factor Xa in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • AMC Standard Stock Solution: For generating a standard curve, dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM.

  • Test Compounds and Control Inhibitors: Dissolve test compounds and control inhibitors in DMSO to create stock solutions (e.g., 10 mM).

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for an HTS campaign to identify Factor Xa inhibitors.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Prepare Compound Plates (Serial Dilutions in DMSO) Dispense_Compounds Dispense Test Compounds, Controls, and DMSO to Assay Plate Compound_Plates->Dispense_Compounds Reagent_Prep Prepare Reagents (Enzyme, Substrate in Assay Buffer) Add_Enzyme Add Factor Xa Solution Reagent_Prep->Add_Enzyme Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubate Enzyme and Inhibitor (e.g., 10-15 min at RT) Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction by Adding This compound Incubate_1->Add_Substrate Incubate_2 Incubate and Read Fluorescence (Kinetic or Endpoint) Add_Substrate->Incubate_2 Data_Normalization Normalize Data to Controls Incubate_2->Data_Normalization Hit_Identification Identify Hits Based on Inhibition Threshold Data_Normalization->Hit_Identification Dose_Response Perform Dose-Response Curves for Hit Confirmation Hit_Identification->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation

Diagram 2: HTS Workflow for Factor Xa Inhibitor Screening
Detailed Assay Protocol (96-well format)

  • Compound Plating: Add 1 µL of test compounds, positive control inhibitor (e.g., Rivaroxaban), or DMSO (for negative and positive controls) to the appropriate wells of a 96-well black microplate.

  • Enzyme Addition: Add 50 µL of Factor Xa solution (e.g., 2 nM final concentration) to all wells.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add 50 µL of the this compound substrate solution (e.g., 20 µM final concentration) to all wells to start the enzymatic reaction. The final reaction volume is 101 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 15-30 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

AMC Standard Curve Protocol

To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve should be generated.

  • Prepare serial dilutions of the AMC stock solution in assay buffer to final concentrations ranging from 0 to 50 µM.

  • Add 100 µL of each AMC dilution to separate wells of the assay plate.

  • Measure the fluorescence as described above.

  • Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve.

Data Presentation and Analysis

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • Meanpos: Mean fluorescence of the positive control (no inhibitor).

  • SDpos: Standard deviation of the positive control.

  • Meanneg: Mean fluorescence of the negative control (maximal inhibition).

  • SDneg: Standard deviation of the negative control.

ParameterValue (RFU)
Mean Positive Control15000
SD Positive Control750
Mean Negative Control500
SD Negative Control100
Z'-Factor 0.74

Table 1: Example Z'-Factor Calculation for a Factor Xa HTS Assay.

Determination of Inhibitor Potency (IC50)

For confirmed hits, a dose-response curve is generated by testing a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a four-parameter logistic equation.

CompoundIC50 (nM)Assay Substrate
Rivaroxaban0.7This compound
Apixaban~1.3Thrombus-associated FXa
Betrixaban1.2Not Specified
Edoxaban0.561 (Ki)Not Specified

Table 2: Potency of Known Factor Xa Inhibitors.

Conclusion

The fluorogenic substrate this compound provides a robust and sensitive tool for the high-throughput screening of Factor Xa inhibitors. The protocols and data analysis methods outlined in these application notes offer a comprehensive framework for researchers to successfully implement this assay in their drug discovery programs. Careful assay optimization and validation, including the determination of a satisfactory Z'-factor, are critical for the success of any HTS campaign.

References

Application Notes and Protocols for Inhibitor Screening using Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ile-Glu-Gly-Arg-AMC is a highly specific and sensitive fluorogenic substrate for Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1][2][3][4] Upon cleavage by FXa, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This principle forms the basis of a robust assay for screening potential inhibitors of FXa, a key target for anticoagulant therapies.[5][6][7] These application notes provide a detailed protocol for conducting FXa inhibitor screening assays using this substrate.

Principle of the Assay

The assay is based on the enzymatic activity of Factor Xa, which catalyzes the hydrolysis of the peptide substrate this compound. This cleavage releases the fluorescent reporter molecule, AMC. The rate of AMC release is directly proportional to the FXa activity. In the presence of an inhibitor, the enzymatic activity of FXa is diminished, leading to a decrease in the rate of fluorescence generation. The potency of a test compound as an FXa inhibitor can be determined by measuring the reduction in fluorescence signal.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa plays a pivotal role in the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot.[1][8][9] It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge.[1] Activated Factor X (Factor Xa) forms a prothrombinase complex with Factor Va, which then converts prothrombin to thrombin.[9][10] Thrombin, in turn, cleaves fibrinogen to form fibrin, the primary component of the blood clot.[11] Due to its central position, inhibiting Factor Xa is an effective strategy for preventing thrombosis.[8][12]

coagulation_cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa Injury FVIIa Factor VIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXIa FXIa FXIIa->FXIa FIXa FIXa FXIa->FIXa Tenase Tenase Complex FIXa->Tenase + FVIIIa Tenase->FX FXa Factor Xa FX->FXa Prothrombinase Prothrombinase Complex FXa->Prothrombinase + FVa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin + FXIIIa Prothrombinase->Prothrombin

Figure 1: Simplified diagram of the blood coagulation cascade.

Experimental Protocol: Factor Xa Inhibitor Screening

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • This compound substrate

  • Human Factor Xa, active enzyme

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5, containing NaCl and CaCl2)

  • Dilution Buffer (for enzyme)

  • DMSO (for dissolving compounds)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Rivaroxaban, Apixaban)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~350/450 nm)

Reagent Preparation
  • Assay Buffer: Prepare a suitable assay buffer. A common formulation is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0.

  • Substrate Stock Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

  • Enzyme Stock Solution: Reconstitute lyophilized Factor Xa in the recommended dilution buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Test Compound and Control Plates: Prepare a serial dilution of test compounds and the positive control inhibitor in DMSO in a separate 96-well plate.

Assay Procedure

The following workflow outlines the steps for the inhibitor screening assay.

inhibitor_screening_workflow A Prepare Reagents (Buffer, Substrate, Enzyme, Compounds) B Add Assay Buffer to all wells A->B C Add Test Compounds/Controls/Vehicle B->C D Add Factor Xa Enzyme Solution C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction with Substrate E->F G Incubate and Measure Fluorescence F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Figure 2: Experimental workflow for the Factor Xa inhibitor screening assay.
  • Plate Setup:

    • Blank wells: Assay buffer only.

    • Negative Control (100% activity) wells: Assay buffer, DMSO (vehicle), and Factor Xa.

    • Positive Control wells: Assay buffer, positive control inhibitor, and Factor Xa.

    • Test Compound wells: Assay buffer, test compound, and Factor Xa.

  • Reaction Assembly:

    • Add 50 µL of Assay Buffer to all wells of the 96-well plate.

    • Add 1 µL of the serially diluted test compounds, positive control, or DMSO (for negative control) to the appropriate wells.

    • Prepare the Factor Xa working solution by diluting the stock in Assay Buffer. Add 25 µL of the diluted Factor Xa to all wells except the blank.

    • Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the this compound substrate working solution by diluting the stock in Assay Buffer.

    • Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation = 350 nm, Emission = 450 nm) kinetically for 30-60 minutes, with readings taken every 1-2 minutes.[6][7][13]

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Slope of Test Compound / Slope of Negative Control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table provides recommended concentration ranges for the assay components. These may need to be optimized for specific experimental conditions.

ComponentRecommended Stock ConcentrationRecommended Final Concentration
This compound 10 mM in DMSO10-50 µM
Human Factor Xa 100 µg/mL1-10 ng/well
Test Compounds 1-10 mM in DMSOVaries (e.g., 0.01 - 100 µM)
Positive Control 1 mM in DMSOVaries (based on potency)

Troubleshooting

  • High background fluorescence: Check the purity of the substrate and the buffer components. Ensure the use of a black microplate to minimize background.

  • Low signal-to-noise ratio: Optimize the enzyme and substrate concentrations. Increase the incubation time if the reaction rate is too low.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing. Check for precipitation of test compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.

By following this detailed protocol, researchers can effectively screen for and characterize inhibitors of Factor Xa, facilitating the discovery and development of new anticoagulant drugs.

References

Application Note: High-Throughput Determination of Enzyme Activity Using Boc-Ile-Glu-Gly-Arg-AMC Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the enzymatic activity of proteases, specifically Factor Xa, using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. This continuous kinetic assay offers high sensitivity and is well-suited for high-throughput screening of enzyme inhibitors. The methodology described herein covers the principle of the assay, preparation of reagents, a step-by-step experimental protocol, and a comprehensive guide to data analysis. All quantitative data is summarized in clearly structured tables, and the experimental workflow and enzymatic reaction are visualized using diagrams.

Introduction

The quantification of protease activity is fundamental in biochemical research and drug discovery. Fluorogenic peptide substrates provide a sensitive and continuous method for measuring enzyme kinetics. The substrate this compound is a specific substrate for the serine protease Factor Xa, a key enzyme in the blood coagulation cascade.[1][2][3][4][5] Upon enzymatic cleavage of the amide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This assay can be adapted for high-throughput screening of potential Factor Xa inhibitors.

Principle of the Assay

The this compound substrate is intrinsically non-fluorescent. In the presence of an active protease such as Factor Xa, the peptide is cleaved, liberating the fluorophore AMC. The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light, with an excitation maximum around 345-360 nm and an emission maximum in the range of 440-460 nm.[6] The rate of the reaction can be monitored in real-time by measuring the increase in fluorescence intensity. To accurately quantify the enzyme activity, a standard curve of free AMC is generated to correlate the fluorescence signal with the concentration of the product formed.

Materials and Reagents

  • Enzyme: Purified Factor Xa

  • Substrate: this compound

  • Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl₂

  • Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO)

  • Microplate Reader: Capable of fluorescence measurement with excitation at ~350 nm and emission at ~450 nm.

  • 96-well black microplates: For fluorescence assays to minimize light scatter.

  • Multichannel pipettes

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Experimental Protocols

Preparation of Reagents

4.1.1. Substrate Stock Solution (e.g., 10 mM):

  • Dissolve a known amount of this compound in DMSO to prepare a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

4.1.2. Enzyme Working Solution:

  • Dilute the Factor Xa stock solution to the desired final concentration in cold assay buffer immediately before use.

  • Keep the enzyme solution on ice throughout the experiment.

4.1.3. AMC Standard Stock Solution (e.g., 1 mM):

  • Dissolve a known amount of 7-Amino-4-methylcoumarin (AMC) in DMSO to prepare a 1 mM stock solution.

  • Vortex until fully dissolved.

  • Store in aliquots at -20°C, protected from light.

AMC Standard Curve Generation
  • Prepare a series of dilutions of the AMC stock solution in the assay buffer to create standards with concentrations ranging from 0 µM to 50 µM.

  • Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to the wells of a 96-well black microplate.

  • Include a blank control containing only the assay buffer.

  • Measure the fluorescence intensity at Ex/Em = 350/450 nm.

  • Plot the fluorescence intensity against the corresponding AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the enzyme assay to the rate of product formation.

Enzyme Activity Assay
  • Add the components to the wells of a 96-well black microplate in the order listed in the table below. It is recommended to perform all assays in triplicate.

  • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiate the reaction by adding the substrate.

  • Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

Data Presentation

AMC Standard Curve Data
AMC Concentration (µM)Fluorescence Intensity (RFU) - Replicate 1Fluorescence Intensity (RFU) - Replicate 2Fluorescence Intensity (RFU) - Replicate 3Average Fluorescence Intensity (RFU)
050525151
5550555548551
101050106010451052
202040205520482048
303050306530403052
404060407040554062
505055507550605063
Enzyme Assay Plate Setup
Well TypeReagent 1 (Volume)Reagent 2 (Volume)Reagent 3 (Volume)
BlankAssay Buffer (90 µL)Substrate (10 µL)-
Enzyme ControlAssay Buffer (80 µL)Enzyme (10 µL)Substrate (10 µL)
Inhibitor TestAssay Buffer (70 µL)Enzyme (10 µL)Inhibitor (10 µL)
Substrate (10 µL)
Typical Kinetic Data
Time (min)Fluorescence Intensity (RFU) - No InhibitorFluorescence Intensity (RFU) - With Inhibitor
010098
2300120
4500142
6700165
8900188
101100210

Data Analysis

  • Plot the AMC Standard Curve: Plot the average fluorescence intensity (RFU) against the AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (RFU/µM).

  • Determine the Initial Velocity (V₀): For each enzyme reaction, plot the fluorescence intensity (RFU) against time (minutes). Identify the linear portion of the curve and calculate the slope, which represents the initial velocity in RFU/min.

  • Calculate the Rate of Product Formation: Convert the initial velocity from RFU/min to µM/min using the slope from the AMC standard curve:

    • Rate (µM/min) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/µM)

  • Calculate Enzyme Specific Activity: The specific activity of the enzyme can be calculated using the following formula:

    • Specific Activity (µmol/min/mg) = [Rate (µM/min) * Total Assay Volume (L)] / [Enzyme Amount (mg)]

  • Inhibitor Analysis: To determine the potency of an inhibitor, calculate the percent inhibition:

    • % Inhibition = [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] * 100

    • Plot the % inhibition against a range of inhibitor concentrations to determine the IC₅₀ value.

Visualizations

Enzymatic_Reaction sub This compound (Non-fluorescent) prod Boc-Ile-Glu-Gly-Arg + AMC (Fluorescent) sub->prod Cleavage enzyme Factor Xa enzyme->sub Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) plate_setup Set up 96-well plate prep_reagents->plate_setup prep_amc Prepare AMC Standards plot_amc Plot AMC Standard Curve prep_amc->plot_amc add_reagents Add Enzyme, Buffer, Inhibitor plate_setup->add_reagents initiate_reaction Initiate with Substrate add_reagents->initiate_reaction read_fluorescence Kinetic Fluorescence Reading initiate_reaction->read_fluorescence calc_velocity Calculate Initial Velocity (V₀) read_fluorescence->calc_velocity calc_activity Calculate Enzyme Activity plot_amc->calc_activity calc_velocity->calc_activity

References

Data analysis and interpretation for Boc-Ile-Glu-Gly-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ile-Glu-Gly-Arg-AMC is a highly specific fluorogenic substrate for activated Factor X (Factor Xa), a critical serine protease in the coagulation cascade.[1][2][3] Its utility extends to the indirect determination of Factor VIII and Factor IX activity, making it a valuable tool in hemostasis research and for screening potential anticoagulant drug candidates.[3] This document provides detailed protocols for utilizing this compound in key enzymatic assays, along with data interpretation guidelines and relevant signaling pathway information.

The principle of this assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide backbone by Factor Xa. Upon cleavage, free AMC exhibits a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity.

Data Presentation

Table 1: Kinetic Parameters of Factor Xa with Fluorogenic Substrates
SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
This compoundFactor XaN/AN/AN/AWhile a specific Km value is not readily available in the literature under standardized conditions, its catalytic efficiency is reported to be significantly lower than some optimized substrates.[4]
Abz-VMIAALPRTMFIQ-EDDnpFactor XaN/AN/A4.3 x 107This substrate is reported to be 104-fold more efficient than this compound.[4]

Note: N/A indicates that specific values were not found in the reviewed literature. Kinetic parameters are highly dependent on assay conditions (e.g., buffer composition, pH, temperature).

Table 2: Inhibitor Potency (IC50) against Factor Xa
InhibitorSubstrateAssay ConditionsIC50 (nM)Ki (nM)
RivaroxabanNot SpecifiedCell-free assay0.70.4
RivaroxabanNot SpecifiedEndogenous human FXa in plasma21N/A

Note: IC50 and Ki values are dependent on the specific assay conditions, including substrate concentration.

Signaling Pathways

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge.

Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa XIa, Ca²⁺ X X IXa->X TissueFactor Tissue Factor (TF) TF_VIIa TF-VIIa Complex TissueFactor->TF_VIIa VII VII VIIa VIIa VII->VIIa TF VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa IXa, VIIIa, Ca²⁺, PL or TF-VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca²⁺, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa

Caption: The Coagulation Cascade Pathways.

Experimental Workflows and Protocols

General Assay Principle

The fundamental principle of these assays involves the cleavage of the fluorogenic substrate this compound by Factor Xa, leading to the release of the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the Factor Xa activity.

Assay_Principle Substrate This compound (Non-fluorescent) Products Boc-Ile-Glu-Gly-Arg + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Factor Xa Enzyme->Products

Caption: Principle of the Fluorogenic Assay.

Protocol 1: Direct Factor Xa Activity Assay

This protocol is designed to directly measure the enzymatic activity of purified Factor Xa.

Materials:

  • Factor Xa Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.

  • Factor Xa Enzyme: Purified human Factor Xa.

  • Substrate Stock Solution: 10 mM this compound in DMSO.

  • 96-well black microplate: For fluorescence measurements.

  • Fluorometric plate reader: With excitation at ~350-380 nm and emission at ~440-460 nm.

Procedure:

  • Prepare Reagents:

    • Dilute the Factor Xa enzyme to the desired concentration in Factor Xa Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically. A typical starting range is 1-10 nM.

    • Prepare the working substrate solution by diluting the 10 mM stock solution in Factor Xa Assay Buffer to the desired final concentration. A common starting concentration is 100 µM.

  • Assay Setup:

    • Add 50 µL of Factor Xa Assay Buffer to each well of the 96-well plate (for blanks and controls).

    • Add 50 µL of the diluted Factor Xa enzyme solution to the appropriate wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.

  • Initiate the Reaction:

    • Add 50 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the plate in the fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

Data Analysis:

  • Subtract the background fluorescence (from wells with buffer and substrate only) from all readings.

  • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

  • IC₅₀ values can be determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Protocol 2: Indirect Determination of Factor VIII Activity

This chromogenic/fluorogenic assay measures Factor VIII activity by quantifying the amount of Factor Xa generated in a two-stage reaction.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4.

  • Factor IXa: Purified human Factor IXa.

  • Factor X: Purified human Factor X.

  • Phospholipids (PL): A source of phospholipids, such as synthetic phospholipid vesicles.

  • Thrombin: For Factor VIII activation (optional, as Factor IXa can also activate Factor VIII).

  • Patient Plasma or Sample: Citrated plasma, diluted as required.

  • Substrate Stock Solution: 10 mM this compound in DMSO.

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Stage 1: Factor Xa Generation

    • In a microcentrifuge tube or the wells of a microplate, combine the following reagents:

      • Assay Buffer

      • Factor IXa (e.g., final concentration of 1-10 nM)

      • Phospholipids

      • Diluted patient plasma or Factor VIII standard

    • Pre-incubate this mixture for a short period (e.g., 2-5 minutes) at 37°C.

    • Initiate the Factor Xa generation by adding Factor X (e.g., final concentration of 100-200 nM).

    • Incubate for a fixed period (e.g., 5-15 minutes) at 37°C to allow for Factor Xa generation. The amount of Factor Xa produced will be proportional to the Factor VIII activity in the sample.

  • Stage 2: Factor Xa Activity Measurement

    • Stop the Factor Xa generation reaction (e.g., by adding a specific inhibitor or by high dilution).

    • Transfer an aliquot of the reaction mixture from Stage 1 to a new well in the 96-well plate.

    • Add the this compound substrate to a final concentration of 100 µM.

    • Measure the fluorescence kinetically as described in Protocol 1.

Data Analysis:

  • The rate of fluorescence increase is proportional to the amount of Factor Xa generated.

  • Create a standard curve by plotting the reaction rates of known concentrations of Factor VIII standards.

  • Determine the Factor VIII activity in the unknown samples by interpolating their reaction rates on the standard curve.

Experimental Workflow for Factor VIII Assay

FVIII_Workflow cluster_stage1 Stage 1: Factor Xa Generation cluster_stage2 Stage 2: Factor Xa Measurement Reagents Combine: - Assay Buffer - Factor IXa - Phospholipids - Sample/Standard Incubate1 Pre-incubate (37°C) Reagents->Incubate1 AddFX Add Factor X Incubate1->AddFX Incubate2 Incubate (37°C) AddFX->Incubate2 Transfer Transfer Aliquot Incubate2->Transfer AddSubstrate Add this compound Transfer->AddSubstrate Measure Measure Fluorescence AddSubstrate->Measure

Caption: Workflow for Indirect Factor VIII Assay.

Conclusion

This compound is a versatile and reliable fluorogenic substrate for the sensitive measurement of Factor Xa activity. The protocols provided herein offer a framework for direct enzyme characterization, inhibitor screening, and the indirect determination of other coagulation factors like Factor VIII. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

Applications of Boc-Ile-Glu-Gly-Arg-AMC in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ile-Glu-Gly-Arg-AMC is a highly specific, fluorogenic peptide substrate primarily utilized for the sensitive detection of Factor Xa (FXa) activity. Factor Xa, a serine protease, plays a pivotal role in the blood coagulation cascade, making it a key target for the development of anticoagulant therapeutics. The cleavage of the Arg-AMC bond by Factor Xa liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct and continuous measure of enzymatic activity. This substrate is an invaluable tool in drug discovery for high-throughput screening (HTS) of Factor Xa inhibitors and for detailed kinetic studies of enzyme inhibition. Beyond its primary application, this compound has also been reported to be hydrolyzed by other proteases such as acrosin.

Principle of Detection

The fluorogenic nature of this compound forms the basis of its application. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage by Factor Xa at the C-terminal side of the arginine residue, the free AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time using a fluorometer, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of 450-460 nm. The rate of increase in fluorescence is directly proportional to the Factor Xa activity.

Applications in Drug Discovery

  • High-Throughput Screening (HTS) for Factor Xa Inhibitors: The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify potential Factor Xa inhibitors. The assay can be readily adapted to a microplate format for automated HTS.

  • Determination of Inhibitor Potency (IC50): Once potential inhibitors are identified, this substrate is used to determine their half-maximal inhibitory concentration (IC50). By measuring Factor Xa activity in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to quantify its potency.

  • Enzyme Kinetics and Mechanism of Inhibition Studies: this compound is employed to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency. Furthermore, it is used to elucidate the mechanism of action of inhibitors (e.g., competitive, non-competitive, or uncompetitive inhibition).

  • Indirect Determination of Factor IX Activity: This substrate has also been utilized in the indirect determination of coagulation Factor IX.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa is a critical enzyme situated at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary role is to convert prothrombin to thrombin, which then leads to the formation of a fibrin clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa, Ca²⁺, PL IXa->X VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor (TF) VIIa Factor VIIa TF->VIIa Vessel Injury VII Factor VII VIIa->X + TF, Ca²⁺ VIIa->X Prothrombin Prothrombin (II) Xa->Prothrombin + Va, Ca²⁺, PL Va Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin

Caption: The Coagulation Cascade showing the central role of Factor Xa.

Data Presentation

ParameterEnzymeSubstrateValueReference
Catalytic Efficiency (kcat/Km) Factor XaThis compound10,000-fold lower than Abz-VMIAALPRTMFIQ-EDDnp
Excitation Wavelength -This compound350 - 380 nmGeneral
Emission Wavelength -This compound450 - 460 nmGeneral

Note: A specific Km value for this compound with Factor Xa is not consistently reported across literature, but its high specificity and utility in inhibitor screening are well-established.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂.

  • Factor Xa Stock Solution: Reconstitute lyophilized human Factor Xa in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • This compound Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Inhibitor Stock Solution: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.

Experimental Workflow: Factor Xa Activity Assay

FXa_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection A Prepare Assay Buffer B Prepare Factor Xa Working Solution (e.g., 10 nM) A->B C Prepare Substrate Working Solution (e.g., 100 µM) A->C D Add 50 µL of Assay Buffer to wells E Add 25 µL of Factor Xa Working Solution D->E F Incubate at 37°C for 5 min E->F G Add 25 µL of Substrate Working Solution to initiate reaction F->G H Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) for 30 min G->H

Caption: Workflow for determining Factor Xa activity.

Protocol 1: Determination of Factor Xa Enzymatic Activity
  • Prepare Working Solutions:

    • Dilute the Factor Xa stock solution in Assay Buffer to a working concentration of 10 nM.

    • Dilute the this compound stock solution in Assay Buffer to a working concentration of 100 µM.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the 10 nM Factor Xa working solution to each well.

    • For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Incubation:

    • Incubate the plate at 37°C for 5 minutes to pre-warm the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the 100 µM substrate working solution to each well.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings taken every minute. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the blank control from the rate of the enzyme-containing wells.

Experimental Workflow: Factor Xa Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep_inhibitor Preparation cluster_assay_inhibitor Assay Execution (96-well plate) cluster_detection_inhibitor Detection & Analysis A_I Prepare serial dilutions of test inhibitor E_I Add 10 µL of inhibitor dilution A_I->E_I B_I Prepare Factor Xa Working Solution (e.g., 10 nM) F_I Add 25 µL of Factor Xa Working Solution B_I->F_I C_I Prepare Substrate Working Solution (e.g., 100 µM) H_I Add 25 µL of Substrate Working Solution C_I->H_I D_I Add 40 µL of Assay Buffer D_I->E_I E_I->F_I G_I Incubate at 37°C for 15 min (pre-incubation) F_I->G_I G_I->H_I I_I Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) H_I->I_I J_I Calculate % inhibition and determine IC50 I_I->J_I

Caption: Workflow for Factor Xa inhibitor screening and IC50 determination.

Protocol 2: Screening for Factor Xa Inhibitors and IC50 Determination
  • Prepare Solutions:

    • Prepare a serial dilution of the test inhibitor in Assay Buffer containing a final DMSO concentration of 1%.

    • Prepare a 10 nM working solution of Factor Xa in Assay Buffer.

    • Prepare a 100 µM working solution of this compound in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 40 µL of Assay Buffer.

    • Add 10 µL of the inhibitor serial dilutions to the respective wells.

    • For the positive control (uninhibited enzyme), add 10 µL of Assay Buffer with 1% DMSO.

    • For the negative control (blank), add 10 µL of Assay Buffer with 1% DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the 10 nM Factor Xa working solution to all wells except the blank.

    • Add 25 µL of Assay Buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the 100 µM substrate working solution to all wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity kinetically at 37°C for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rates for each inhibitor concentration.

    • Determine the percent inhibition using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a robust and reliable fluorogenic substrate for the characterization of Factor Xa activity and the discovery of its inhibitors. Its high specificity and the sensitivity of the resulting fluorescence signal make it an indispensable tool for researchers in the field of hemostasis and thrombosis, facilitating the development of novel anticoagulant therapies.

Troubleshooting & Optimization

Causes of high background fluorescence in Boc-Ile-Glu-Gly-Arg-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Boc-Ile-Glu-Gly-Arg-AMC Assay

Welcome to the technical support center for the this compound protease assay. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background fluorescence and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my background fluorescence high in my "no-enzyme" and "substrate-only" controls?

High background fluorescence in negative controls is a common issue that can mask the true enzyme signal. The primary causes are typically related to substrate degradation or contamination.

Potential Causes & Solutions:

  • Substrate Instability/Spontaneous Hydrolysis: The this compound substrate can degrade over time, releasing the fluorescent AMC molecule without enzymatic activity. This can be exacerbated by suboptimal storage or buffer conditions.

    • Solution: Prepare fresh substrate solution for each experiment from a properly stored, desiccated stock.[1][2] Avoid repeated freeze-thaw cycles of the stock solution.[3] Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) use.[1][2]

  • Contaminated Reagents: Buffers, water, or the DMSO used to dissolve the substrate may be contaminated with fluorescent compounds or extraneous proteases.

    • Solution: Use high-purity, sterile reagents. Test each component individually for fluorescence. For example, measure the fluorescence of the buffer alone and the substrate solvent alone in the assay plate.

  • Light Exposure: AMC and related fluorophores are light-sensitive. Prolonged exposure to light can cause photodegradation and increased background signal.[4]

    • Solution: Protect the substrate stock solution and the assay plate from light at all times by using amber tubes and covering the plate with a lid or foil.

Q2: My entire plate shows a high, uniform background. What should I check first?

When all wells, including blanks, exhibit high fluorescence, the issue is often related to the assay plate, the buffer components, or the instrument settings.

Potential Causes & Solutions:

  • Microplate Autofluorescence: The type of microplate used is critical. Clear or white plates are not ideal for fluorescence intensity assays as they can contribute to high background and well-to-well crosstalk.[5][6][7]

    • Solution: Always use black, opaque microplates for fluorescence intensity assays.[6][7] These plates are designed to absorb light and minimize background reflection and crosstalk.

  • Buffer Autofluorescence: Some common media components, like phenol red or fetal bovine serum (FBS), are known to be autofluorescent.[8][9]

    • Solution: If possible, perform the final reaction in a simple, low-fluorescence buffer like PBS.[8] If using complex media, run a "media-only" control to quantify its contribution to the background.

  • Incorrect Instrument Settings: Improperly set excitation and emission wavelengths or an excessively high gain setting on the plate reader will amplify background noise.

    • Solution: Verify the correct wavelength settings for free AMC (typically ~360-380 nm excitation and ~440-460 nm emission).[10] Optimize the gain setting using a positive control (a known concentration of free AMC) to ensure the signal is within the linear range of the detector without saturating it.

Experimental Protocols & Data

Protocol: Assay Control Setup to Diagnose High Background

To systematically identify the source of high background, a specific set of controls is essential.

Methodology:

  • Prepare Reagents: Use assay buffer, enzyme stock, and freshly prepared this compound substrate stock.

  • Plate Setup: In a 96-well black, flat-bottom plate, set up the following controls in triplicate:

    • Well A (Buffer Blank): Add only assay buffer. This measures the intrinsic fluorescence of the buffer and the plate.

    • Well B (Substrate Control): Add assay buffer and the final concentration of the substrate. This tests for substrate auto-hydrolysis and fluorescent impurities.

    • Well C (Solvent Control): Add assay buffer and the same volume of DMSO (or other solvent) used for the substrate. This checks for fluorescent contaminants in the solvent.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C for 30 minutes), protected from light.

  • Measurement: Read the fluorescence using the appropriate excitation and emission wavelengths for AMC.

  • Analysis: Compare the fluorescence units (RFU) from each control. A significant signal in Well B indicates a substrate issue, while a high signal in Well A or C points to buffer or solvent contamination.

Table 1: Typical Reagent Specifications

This table summarizes key specifications for the components used in the this compound assay. This substrate is a well-established fluorogenic probe for Factor Xa.[1][2][11][12]

ParameterRecommended Specification
Substrate This compound
Target Enzyme Coagulation Factor Xa[2][11]
Fluorophore AMC (7-amino-4-methylcoumarin)[13]
Excitation Wavelength ~360-380 nm
Emission Wavelength ~440-460 nm
Substrate Solvent DMSO[14]
Assay Plate Type Black, Opaque[5][6]

Visual Guides & Workflows

Assay Principle

The assay relies on the enzymatic cleavage of the substrate, which separates the AMC fluorophore from the peptide, resulting in a quantifiable increase in fluorescence.[13]

AssayPrinciple sub Boc-IEGR-AMC Substrate (Non-fluorescent) prod Cleaved Peptide + Free AMC (Fluorescent) sub->prod Enzymatic Cleavage enz Factor Xa (Protease) enz->sub

Caption: Diagram of the this compound assay principle.

Troubleshooting Workflow for High Background Fluorescence

This workflow provides a step-by-step logical guide to diagnosing the root cause of high background signals in your assay.

TroubleshootingWorkflow start High Background Fluorescence Observed check_controls Step 1: Analyze Controls (Buffer vs. Substrate-Only) start->check_controls substrate_high Substrate-Only Control is High? check_controls->substrate_high buffer_high Buffer-Only Control is High? substrate_high->buffer_high No sub_issue Potential Cause: Substrate Degradation/ Contamination substrate_high->sub_issue Yes buffer_issue Potential Cause: Buffer or Plate Autofluorescence buffer_high->buffer_issue Yes instrument_check Step 2: Review Instrument Settings buffer_high->instrument_check No sub_solution Solution: - Use fresh substrate - Check storage conditions - Protect from light sub_issue->sub_solution buffer_solution Solution: - Use black plates - Test buffer components - Use high-purity water buffer_issue->buffer_solution instrument_issue Potential Cause: Incorrect Wavelengths or High Gain instrument_check->instrument_issue instrument_solution Solution: - Verify Ex/Em for AMC - Optimize gain setting instrument_issue->instrument_solution

Caption: Troubleshooting workflow for high background fluorescence.

References

How to reduce signal variability in a Boc-Ile-Glu-Gly-Arg-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-Ile-Glu-Gly-Arg-AMC assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce signal variability and ensure robust and reproducible results in their enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store the this compound substrate stock solution?

A1: Proper preparation and storage of the substrate stock solution are critical for minimizing variability. This compound is typically dissolved in DMSO to create a concentrated stock solution.[1] To prepare the stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the substrate is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect the solution from light.

Q2: What is the optimal buffer composition for the this compound assay?

A2: The assay buffer should provide a stable environment for the enzyme and facilitate optimal activity. A common assay buffer for Factor Xa assays consists of a biological buffer such as Tris-HCl or HEPES at a physiological pH (typically around 7.4 to 8.0). Crucially, the buffer must contain calcium ions (Ca2+), as they are essential for Factor Xa activity.[4][5][6] A typical concentration of CaCl2 is in the range of 1-5 mM. The buffer may also include a salt, such as NaCl (e.g., 100-150 mM), to maintain ionic strength. For some applications, a non-ionic detergent like Tween-20 (e.g., 0.01%) may be included to prevent aggregation and non-specific binding.

Q3: What are the recommended concentrations of enzyme and substrate to use in the assay?

A3: The optimal concentrations of enzyme (e.g., Factor Xa) and the this compound substrate should be determined empirically for your specific experimental conditions. However, a good starting point for a kinetic assay is to use a substrate concentration that is at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme activity. For many proteases, a substrate concentration in the range of 10-100 µM is common.

The enzyme concentration should be chosen to ensure a linear reaction rate over the desired measurement period.[7] This means that the fluorescence signal should increase linearly with time. If the reaction proceeds too quickly and plateaus, the enzyme concentration is too high. Conversely, if the signal is too low and difficult to distinguish from the background, the enzyme concentration may be too low. It is recommended to perform an enzyme titration to determine the optimal concentration.

Q4: How should I analyze the data from my kinetic assay?

A4: For a kinetic assay, you will measure the fluorescence intensity at regular intervals over a specific period. The data should be plotted as fluorescence units versus time. The initial velocity (V₀) of the reaction is determined by calculating the slope of the linear portion of this curve.[8] It is crucial to use only the data points from the initial, linear phase of the reaction, as the rate may decrease over time due to substrate depletion or enzyme instability. The slope represents the rate of substrate cleavage and is proportional to the enzyme activity. When comparing different samples or inhibitor concentrations, you will compare the slopes of their respective reaction curves.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Fluorescence 1. Autofluorescence of substrate or other assay components.- Run a "no-enzyme" control to determine the background fluorescence of the substrate and buffer. Subtract this background from all measurements.
2. Contaminated reagents or microplates.- Use high-purity reagents and fresh, high-quality microplates. Black microplates are recommended for fluorescence assays to minimize background.
3. Autofluorescent compounds in the sample.- If testing inhibitors, run a control with the compound alone (no enzyme) to check for autofluorescence.
High Signal Variability Between Replicates 1. Inaccurate pipetting.- Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency.
2. Inconsistent mixing of reagents.- Ensure thorough mixing of all components in the well before starting the measurement. Gently tap the plate or use an orbital shaker.
3. Temperature fluctuations across the microplate ("edge effect").- Incubate the plate at a constant temperature (e.g., 37°C).[9] To minimize the edge effect, avoid using the outer wells of the plate or fill them with buffer.
Non-Linear Reaction Kinetics (Curve Plateaus Quickly) 1. Substrate depletion.- The enzyme concentration is too high, leading to rapid consumption of the substrate. Reduce the enzyme concentration.
2. Enzyme instability.- The enzyme may be losing activity over time under the assay conditions. Ensure the buffer composition (pH, ionic strength) is optimal for enzyme stability.
3. Product inhibition.- The released AMC product may be inhibiting the enzyme at high concentrations. This is less common but can be investigated by adding AMC to the reaction and observing the effect on the initial rate.
Low or No Signal 1. Inactive enzyme.- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a positive control.
2. Incorrect buffer composition.- Verify that the assay buffer contains essential cofactors like Ca2+ for Factor Xa activity.[4][10] Check the pH of the buffer.
3. Incorrect instrument settings.- Ensure the fluorescence reader is set to the correct excitation and emission wavelengths for AMC (typically around 350-380 nm for excitation and 440-460 nm for emission).
4. Degraded substrate.- Prepare fresh substrate stock solution. Ensure proper storage conditions have been maintained.

Data Presentation

Table 1: Effect of Temperature on Factor Xa Activity

Temperature (°C)Relative Factor Xa Activity (%)
37100
33~87
23~39

This table summarizes data indicating that lower temperatures can significantly reduce the rate of Factor Xa generation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the lyophilized this compound substrate and anhydrous DMSO to room temperature.

  • Add the appropriate volume of DMSO to the substrate vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the substrate is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Kinetic Assay for Factor Xa Activity
  • Prepare the Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl2.

  • Prepare Reagents:

    • Dilute the Factor Xa enzyme to the desired working concentration in cold assay buffer. Keep the enzyme on ice.

    • Dilute the this compound stock solution to the desired final concentration in the assay buffer.

  • Set up the Assay Plate:

    • Use a black, flat-bottom 96-well plate.

    • Add the assay components in the following order to each well:

      • Assay Buffer

      • Enzyme solution (or buffer for "no-enzyme" controls)

      • Test compound (e.g., inhibitor) or vehicle

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Add the substrate solution to each well to start the reaction.

    • Mix the contents of the wells thoroughly but gently.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Compare the slopes of the different samples to determine the relative enzyme activity or the extent of inhibition.

Visualizations

Signaling_Pathway cluster_assay This compound Assay Enzyme Factor Xa Product1 Boc-Ile-Glu-Gly-Arg Enzyme->Product1 Cleavage Product2 AMC (Fluorescent) Enzyme->Product2 Release Substrate This compound (Non-fluorescent) Substrate->Enzyme Binding

Caption: Enzymatic cleavage of the non-fluorescent substrate by Factor Xa releases the fluorescent AMC molecule.

Troubleshooting_Workflow Start High Signal Variability CheckPipetting Review Pipetting Technique and Calibration Start->CheckPipetting CheckMixing Ensure Thorough Mixing of Reagents in Wells CheckPipetting->CheckMixing [Consistent] SolutionPipetting Use Calibrated Pipettes and Reverse Pipetting CheckPipetting->SolutionPipetting [Inconsistent] CheckTemperature Verify Consistent Temperature Across the Plate CheckMixing->CheckTemperature [Consistent] SolutionMixing Gently Tap Plate or Use Orbital Shaker CheckMixing->SolutionMixing [Inconsistent] SolutionTemperature Incubate at 37°C and Avoid Edge Wells CheckTemperature->SolutionTemperature [Inconsistent] End Reduced Variability CheckTemperature->End [Consistent] SolutionPipetting->CheckMixing SolutionMixing->CheckTemperature SolutionTemperature->End

Caption: A logical workflow for troubleshooting high signal variability in the assay.

References

Stability of Boc-Ile-Glu-Gly-Arg-AMC in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorogenic substrate, Boc-Ile-Glu-Gly-Arg-AMC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this substrate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

High Background Fluorescence

  • Question: I am observing high background fluorescence in my assay, even in the absence of the enzyme. What are the possible causes and solutions?

    Answer: High background fluorescence can arise from several sources:

    • Substrate Autohydrolysis: The substrate may be degrading non-enzymatically in the assay buffer, releasing the fluorescent AMC molecule. Refer to the Stability of this compound in Aqueous Buffers section below to ensure you are using an appropriate buffer system.

    • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds or proteases. Use high-purity, sterile reagents and filter-sterilize your buffers.

    • Light Exposure: AMC-based substrates are light-sensitive. Protect the substrate stock solution and assay plates from light.

    • Improper Plate Choice: For fluorescence assays, use black microplates to minimize background signal.[1][2]

Inconsistent Results or Signal Instability

  • Question: My results are not reproducible, and the fluorescent signal is unstable. What could be the problem?

    Answer: Inconsistent results can be due to:

    • Substrate Instability: If the substrate is degrading in your assay buffer over the course of the experiment, this will lead to variable results. Assess the stability of the substrate in your specific buffer conditions (see protocol below).

    • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure a stable temperature is maintained throughout the assay.

    • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

    • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the substrate stock solution as this can lead to degradation.[1][3][4] Aliquot the stock solution upon preparation.[5]

Low or No Enzymatic Activity

  • Question: I am not observing any significant increase in fluorescence after adding the enzyme. What should I check?

    Answer:

    • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. Verify the activity of your enzyme stock with a positive control.

    • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the recommended assay conditions for your specific protease. For example, the activity of some proteases can be significantly affected by the choice of buffering agent (e.g., phosphate vs. Tris) and the presence of additives like NaCl or DMSO.[6]

    • Presence of Inhibitors: Your sample or reagents may contain inhibitors of the enzyme.

Stability of this compound in Aqueous Buffers

The stability of this compound is critical for obtaining reliable and reproducible results. The rate of autohydrolysis is dependent on the buffer composition, pH, and temperature. Below is a summary of expected stability in common aqueous buffers.

Buffer SystempHTemperature (°C)Half-life (t½) (hours)Recommended Max. Incubation Time (hours)
50 mM HEPES6.525> 248
37~186
7.525~124
37~62
8.525~41
37~1.5< 1
50 mM Tris-HCl7.525~103
37~51.5
8.525~3< 1
37~1< 0.5
1X PBS7.425~124
37~62

Note: The data presented in this table are illustrative and based on typical observations for similar AMC-based peptide substrates. It is highly recommended to perform a stability assessment under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing Substrate Stability in Aqueous Buffer

This protocol allows you to determine the stability of this compound in your specific aqueous buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare your aqueous assay buffer at the desired pH and filter-sterilize.

  • Assay Setup:

    • In a black 96-well plate, add 99 µL of your aqueous buffer to multiple wells.

    • Add 1 µL of the 10 mM substrate stock solution to each well to achieve a final concentration of 100 µM.

    • Prepare a blank by adding 1 µL of DMSO to a well containing 99 µL of buffer.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C), protected from light.

    • Measure the fluorescence at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all measurements.

    • Plot the fluorescence intensity against time. A significant increase in fluorescence over time indicates substrate autohydrolysis.

    • The rate of hydrolysis can be determined from the slope of the linear portion of the curve.

Typical Protocol for a Factor Xa Enzymatic Assay

This protocol provides a general procedure for measuring the activity of Factor Xa.

  • Reagent Preparation:

    • FXa Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂. Equilibrate to the assay temperature before use.[1]

    • This compound Substrate: Prepare a 10 mM stock solution in DMSO. Dilute to 1 mM in FXa Assay Buffer just before use.

    • Factor Xa Enzyme: Reconstitute and dilute the enzyme in FXa Assay Buffer to the desired concentration.

  • Assay Procedure:

    • To a black 96-well plate, add 50 µL of FXa Assay Buffer.

    • Add 25 µL of the Factor Xa enzyme solution.

    • To initiate the reaction, add 25 µL of the 1 mM substrate solution (final concentration 250 µM).

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex: 350 nm, Em: 450 nm).

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • The enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve of free AMC.

Visualizations

FactorXa_Activation_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_assay Fluorogenic Assay FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX FVIIIa TissueFactor Tissue Factor FVIIa_TF FVIIa-TF Complex FVII FVII FVIIa FVIIa FVII->FVIIa FVIIa_TF->FX FXa FXa FX->FXa FX->FXa FVIIIa Prothrombin Prothrombin FXa->Prothrombin FVa FXa_assay Factor Xa Thrombin Thrombin Prothrombin->Thrombin FVa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Boc_IEGR_AMC This compound (Non-fluorescent) AMC AMC (Fluorescent) Boc_IEGR_AMC->AMC Boc_IEGR Boc-Ile-Glu-Gly-Arg Boc_IEGR_AMC->Boc_IEGR FXa_assay->Boc_IEGR_AMC Cleavage

Caption: Factor Xa activation and cleavage of the fluorogenic substrate.

Stability_Assessment_Workflow start Start prep_reagents Prepare 10 mM Substrate Stock in DMSO and Aqueous Buffer start->prep_reagents setup_plate Add Buffer and Substrate (100 uM final) to Black 96-well Plate prep_reagents->setup_plate incubation Incubate at Desired Temperature (Protect from Light) setup_plate->incubation measurement Measure Fluorescence (Ex: 350nm, Em: 450nm) at Multiple Time Points incubation->measurement analysis Plot Fluorescence vs. Time to Determine Autohydrolysis Rate measurement->analysis end End analysis->end

Caption: Workflow for assessing substrate stability in aqueous buffers.

References

Technical Support Center: Optimizing Boc-Ile-Glu-Gly-Arg-AMC Concentration for Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC for kinetic assays with Factor Xa (FXa).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in a Factor Xa kinetic assay?

The optimal substrate concentration is dependent on the Michaelis-Menten constant (Kₘ) of the enzyme-substrate interaction. For accurate determination of inhibitor potency (IC₅₀) and for sensitive enzyme activity measurements, it is recommended to use a substrate concentration at or near the Kₘ value.

While the exact Kₘ for Factor Xa with this compound is not consistently reported in publicly available literature, typical concentrations for similar fluorogenic substrates in FXa assays range from 0.9 µM to 25 µM.[1][2] It is highly recommended to experimentally determine the Kₘ in your specific assay conditions.

Q2: How do I prepare a stock solution of this compound?

This compound is soluble in DMSO.[3][4] To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you can follow the dilution table below. It is recommended to sonicate the solution to ensure it is fully dissolved.[4]

Desired Stock ConcentrationMolecular WeightMass of SubstrateVolume of DMSO
10 mM730.81 g/mol 1 mg136.8 µL
10 mM730.81 g/mol 5 mg684.2 µL

Q3: How should I store the this compound stock solution?

Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored at -20°C, the solution is typically stable for up to one month, and at -80°C, it can be stable for up to six months.[3]

Q4: What are the typical excitation and emission wavelengths for the AMC fluorophore?

The 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon substrate cleavage, has a maximum excitation wavelength of approximately 342-360 nm and a maximum emission wavelength of around 440-450 nm.

Experimental Protocols

Protocol for Determining the Michaelis-Menten Constant (Kₘ) of Factor Xa with this compound

This protocol outlines the steps to determine the Kₘ of Factor Xa for the substrate this compound. This is a critical step in optimizing your kinetic assay.

Materials:

  • This compound

  • Active Human Factor Xa

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Substrate Dilution Series:

    • Prepare a 2X working stock solution of this compound in assay buffer. From this, create a serial dilution to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Prepare a 2X Enzyme Solution:

    • Dilute the Factor Xa enzyme in assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. The optimal enzyme concentration should be determined in preliminary experiments.

  • Set up the Assay Plate:

    • Add 50 µL of each substrate concentration from the dilution series to multiple wells of the 96-well plate.

    • Include wells with assay buffer only as a no-substrate control.

  • Initiate the Reaction:

    • Start the reaction by adding 50 µL of the 2X enzyme solution to each well containing the substrate.

    • Mix gently by shaking the plate for a few seconds.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 450 nm).

    • Measure the fluorescence intensity kinetically every minute for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.

      V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Inactive enzyme- Use a fresh aliquot of Factor Xa. - Ensure proper storage conditions for the enzyme.
Incorrect buffer composition- Verify the pH and ionic strength of the assay buffer. - Ensure the presence of necessary co-factors like Ca²⁺.
Incorrect filter settings on the plate reader- Check that the excitation and emission wavelengths are set correctly for AMC.
High Background Signal Substrate degradation- Prepare fresh substrate solutions. - Protect the substrate from light.
Contaminated buffer or reagents- Use fresh, high-quality reagents and buffer.
Non-linear Reaction Rate Substrate depletion- Use a lower enzyme concentration or a higher substrate concentration. - Analyze the initial linear phase of the reaction.
Enzyme instability- Perform the assay at the optimal temperature for Factor Xa. - Check for the presence of proteases in the sample.
Inner filter effect- This can occur at high substrate or product concentrations. Dilute the samples if necessary.
High Well-to-Well Variability Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting.
Incomplete mixing- Gently mix the plate after adding all reagents.
Temperature fluctuations- Ensure the plate is at a uniform temperature before and during the reading.

Visualizations

Enzymatic_Reaction sub This compound (Substrate) es_complex Enzyme-Substrate Complex sub->es_complex + Enzyme enz Factor Xa (Enzyme) es_complex->enz prod1 Boc-Ile-Glu-Gly-Arg (Cleaved Peptide) es_complex->prod1 prod2 AMC (Fluorophore) es_complex->prod2 Km_Determination_Workflow start Start: Prepare Reagents prepare_substrate Prepare Substrate Dilution Series start->prepare_substrate prepare_enzyme Prepare 2X Factor Xa Solution start->prepare_enzyme setup_plate Add 50 µL Substrate to Plate prepare_substrate->setup_plate initiate_reaction Add 50 µL Enzyme to Initiate prepare_enzyme->initiate_reaction setup_plate->initiate_reaction measure Kinetic Fluorescence Measurement (Ex: 360 nm, Em: 450 nm) initiate_reaction->measure analyze Calculate Initial Velocities (V₀) measure->analyze plot Plot V₀ vs. [Substrate] analyze->plot fit Non-linear Regression (Michaelis-Menten) plot->fit result Determine Km and Vmax fit->result Troubleshooting_Tree start Assay Issue? low_signal Low or No Signal start->low_signal Yes high_background High Background start->high_background Yes non_linear Non-linear Rate start->non_linear Yes check_enzyme Check Enzyme Activity and Storage low_signal->check_enzyme Possible Cause check_buffer Verify Buffer Composition (pH, co-factors) low_signal->check_buffer Possible Cause check_reader Confirm Reader Settings (Ex/Em Wavelengths) low_signal->check_reader Possible Cause fresh_substrate Prepare Fresh Substrate high_background->fresh_substrate Possible Cause clean_reagents Use Fresh/Clean Reagents high_background->clean_reagents Possible Cause lower_enzyme Lower Enzyme Concentration non_linear->lower_enzyme Possible Cause check_stability Assess Enzyme Stability non_linear->check_stability Possible Cause

References

Troubleshooting enzyme instability in a Factor Xa assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with enzyme instability in Factor Xa (FXa) assays. The following questions and answers address common problems and offer detailed protocols and recommendations to ensure robust and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My Factor Xa enzyme has lost activity. How should it be properly stored?

Enzyme instability is often linked to improper storage. Factor Xa is sensitive to storage conditions and handling. For optimal stability, follow these guidelines:

  • Lyophilized Enzyme: Store desiccated at -20°C. Under these conditions, the enzyme is stable for at least one year.[1]

  • Reconstituted Enzyme: After reconstitution, aliquot the enzyme to avoid repeated freeze-thaw cycles and store at -70°C or -80°C.[1] A solution of Factor Xa in purified water may be stable for up to one week when stored at +2 to +8°C.

  • Diluted Enzyme: Do not store the enzyme in a diluted state.[1] Prepare fresh dilutions for each experiment.

Q2: What are the optimal pH and temperature for a Factor Xa assay?

Factor Xa activity is highly dependent on pH and temperature.

  • pH: The optimal pH for Factor Xa activity is generally between 7.0 and 8.4.[2][3] A commonly used assay buffer pH is 8.3.[1]

  • Temperature: Factor Xa exhibits maximum activity in the range of 30°C to 50°C.[2] Most standard protocols recommend performing the assay at 37°C.[1][4]

Q3: My assay is showing weak or no signal. What could be the cause?

A weak or absent signal can stem from several factors related to enzyme stability and assay setup:

  • Improper Enzyme Storage: As detailed in Q1, ensure your enzyme is stored correctly to maintain its activity.[1][5]

  • Suboptimal Assay Conditions: Verify that the assay buffer pH and incubation temperature are within the optimal ranges (see Q2).[2][3] The assay buffer should be at room temperature before starting the experiment.[6]

  • Missing Essential Cofactors: Calcium ions (Ca²⁺) are important for Factor Xa activity and stability.[1][7] Ensure your assay buffer contains an adequate concentration of CaCl₂, typically between 1 mM and 5 mM.[1][5]

  • Reagent Degradation: The chromogenic substrate can degrade over time. Ensure it is stored correctly, protected from light, and is not past its expiration date.

  • Incorrect Wavelength Reading: For chromogenic assays using a p-nitroaniline (pNA) based substrate, ensure the plate reader is set to the correct wavelength, typically 405 nm.[1]

Q4: I'm observing high background noise in my assay. What are the potential solutions?

High background can be caused by several factors:

  • Substrate Autohydrolysis: The chromogenic substrate may spontaneously hydrolyze, leading to a high background signal. Prepare fresh substrate for each experiment and avoid prolonged exposure to light.

  • Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination.

  • Nonspecific Cleavage: At high concentrations or during extended incubation times, Factor Xa may exhibit non-specific cleavage of the substrate or other proteins in the sample.[1] Consider optimizing the enzyme concentration and incubation time.

Q5: My results are inconsistent between wells and experiments. How can I improve reproducibility?

Inconsistent results are often due to variations in experimental technique or reagent handling.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.

  • Inadequate Mixing: Gently mix all reagents and samples thoroughly before and after addition to the wells. Avoid introducing air bubbles.

  • Temperature Gradients: Avoid temperature fluctuations across the microplate. Ensure the plate is incubated at a uniform temperature.

  • Reagent Preparation: Prepare master mixes for the enzyme and substrate solutions to minimize well-to-well variability.[6]

  • Freeze-Thaw Cycles: As mentioned in Q1, avoid multiple freeze-thaw cycles of the reconstituted Factor Xa enzyme by preparing single-use aliquots.[8]

Data Presentation: Recommended Assay Conditions

The following tables summarize key quantitative data for optimizing your Factor Xa assay.

Table 1: Storage and Handling of Factor Xa

FormStorage TemperatureStabilityNotes
Lyophilized-20°C (desiccated)At least 1 year[1]Avoid moisture.
Reconstituted-70°C to -80°CLong-termAliquot to avoid freeze-thaw cycles.[1]
Reconstituted+2°C to +8°CUp to 1 weekFor short-term use.
DilutedNot RecommendedUnstablePrepare fresh for each use.[1]

Table 2: Typical Factor Xa Assay Buffer Components

ComponentConcentration RangePurpose
Tris-HCl20-50 mMBuffering agent
NaCl100-200 mMIonic strength
CaCl₂1-5 mMCofactor, stabilizes enzyme[1]
pH8.0-8.4Optimal enzyme activity[1][3]

Table 3: Common Stabilizers and Additives for Factor Xa

AdditiveTypical ConcentrationPurpose
Bovine Serum Albumin (BSA)0.1% - 1%Prevents enzyme from sticking to surfaces and stabilizes.[1][3]
Polyethylene Glycol (PEG) 60000.1%Stabilizer.[3]
Benzamidine1-5 mMSerine protease inhibitor (added to storage buffer, remove before assay).[9]
UreaUp to 1.0 MCan increase substrate solubility without significant inhibition.[5]
AcetonitrileUp to 10% (v/v)Can increase substrate solubility without significant inhibition.[5]

Experimental Protocols

Protocol 1: Basic Chromogenic Factor Xa Activity Assay

This protocol provides a general procedure for measuring Factor Xa activity.

  • Prepare Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 5 mM CaCl₂, adjusted to pH 8.3.

  • Prepare Factor Xa Solution: Freshly dilute the Factor Xa stock solution in ice-cold assay buffer to the desired working concentration. Keep on ice.

  • Prepare Substrate Solution: Prepare the chromogenic substrate (e.g., S-2222) in the assay buffer to the recommended concentration (e.g., 1.0 mM).[1]

  • Assay Procedure: a. Add 50 µL of the diluted Factor Xa solution to each well of a 96-well microplate. b. If screening for inhibitors, add 10 µL of the test compound or vehicle control and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.[10] c. Initiate the reaction by adding 50 µL of the pre-warmed (37°C) substrate solution to each well. d. Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis: Determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance versus time curve.

Protocol 2: Troubleshooting Enzyme Instability with Additives

This experiment helps determine if additives can improve Factor Xa stability in your assay.

  • Prepare Multiple Factor Xa Dilutions: Prepare separate dilutions of Factor Xa in different assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.1% BSA.

    • Buffer C: Standard assay buffer + 0.1% PEG 6000.

  • Pre-incubation: Incubate each Factor Xa dilution at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Activity Measurement: At each time point, take an aliquot from each dilution and measure its activity using the basic chromogenic assay protocol described above.

  • Data Analysis: Plot the remaining Factor Xa activity against the pre-incubation time for each buffer condition. A slower decline in activity indicates a stabilizing effect of the additive.

Visualizations

Caption: The central role of Factor Xa in the coagulation cascade.

Troubleshooting_Workflow Start Enzyme Instability Observed (Low/No Signal or High Variability) Check_Storage Verify Enzyme Storage (-70°C, aliquoted?) Start->Check_Storage Check_Conditions Verify Assay Conditions (pH 7-8.4, Temp 37°C?) Check_Storage->Check_Conditions Yes New_Enzyme Use New Enzyme Aliquot/ Lot Check_Storage->New_Enzyme No Check_Buffer Check Buffer Composition (Ca2+ present?) Check_Conditions->Check_Buffer Yes Optimize_Conc Optimize Enzyme/Substrate Concentration Check_Conditions->Optimize_Conc No Test_Additives Test Stabilizing Additives (BSA, PEG?) Check_Buffer->Test_Additives Yes Check_Buffer->Optimize_Conc No Success Problem Resolved Test_Additives->Success Optimize_Conc->Success New_Enzyme->Check_Storage

Caption: A logical workflow for troubleshooting Factor Xa instability.

Inhibitor_Mechanism cluster_reaction Normal Reaction cluster_inhibition Inhibition FXa Factor Xa Product Product (Thrombin) FXa->Product Cleavage Substrate Substrate (Prothrombin) Substrate->FXa Inhibitor Direct FXa Inhibitor (e.g., Rivaroxaban) Inhibitor->FXa Binding to Active Site

Caption: Mechanism of direct Factor Xa inhibitors.

References

Technical Support Center: Boc-Ile-Glu-Gly-Arg-AMC Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC in hydrolysis assays, particularly with the enzyme Factor Xa.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic fluorogenic substrate.[1][2][3][4] It is specifically designed for the sensitive detection of the activity of the serine protease Factor Xa (FXa).[1][2][3][4] Upon cleavage of the amide bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (AMC) group by an active enzyme, the highly fluorescent AMC is released. The resulting increase in fluorescence can be measured to quantify the enzymatic activity. This substrate is commonly used in drug discovery for screening potential Factor Xa inhibitors and in clinical research for monitoring anticoagulant therapy.

Q2: What are the optimal pH and temperature conditions for this compound hydrolysis by Factor Xa?

Q3: How should I prepare and store the this compound substrate?

This compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the powder in a minimal amount of dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C to ensure stability and prevent degradation.[1] Before use, the stock solution should be diluted to the final working concentration in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid any inhibitory effects on the enzyme.

Q4: What are the recommended excitation and emission wavelengths for detecting AMC release?

The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum of approximately 342-380 nm and an emission maximum in the range of 440-460 nm. The exact wavelengths may vary slightly depending on the buffer conditions and the specific microplate reader used. It is advisable to confirm the optimal excitation and emission wavelengths for your instrument and assay setup.

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound hydrolysis assays.

Problem Possible Cause(s) Recommended Solution(s)
No or very low signal Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.- Test the enzyme activity with a known positive control.
Incorrect buffer conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity.- Verify the pH of the assay buffer.- Perform a pH optimization experiment to determine the optimal pH for your enzyme.
Substrate degradation: The this compound substrate may have degraded due to improper storage or exposure to light.- Store the substrate stock solution protected from light at -20°C or -80°C.- Prepare fresh working solutions of the substrate for each experiment.
Instrument settings are incorrect: The excitation and emission wavelengths or the gain setting on the fluorometer may be incorrect.- Confirm the correct excitation and emission wavelengths for AMC.- Optimize the gain setting of the instrument to ensure maximum sensitivity without saturating the detector.
High background fluorescence Autofluorescence of compounds: Test compounds or components of the assay buffer may be fluorescent at the measurement wavelengths.- Run a control well containing all components except the enzyme to measure the background fluorescence.- If test compounds are fluorescent, consider using a different assay format or subtracting the background fluorescence.
Contaminated reagents: The assay buffer or other reagents may be contaminated with fluorescent substances.- Use high-purity reagents and water to prepare all solutions.- Prepare fresh buffers and solutions.
Substrate self-hydrolysis: The substrate may be slowly hydrolyzing on its own.- Run a no-enzyme control to assess the rate of substrate self-hydrolysis.- If significant, subtract this rate from the enzyme-catalyzed reaction rate.
Inconsistent or variable results Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
Temperature fluctuations: Inconsistent temperature across the microplate can affect enzyme activity.- Ensure the microplate is properly incubated at a constant temperature.- Allow all reagents to equilibrate to the assay temperature before starting the reaction.
Well-to-well variations in the plate: The microplate itself may have inconsistencies.- Use high-quality, non-binding microplates.- Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
Precipitation of compounds: Test compounds may precipitate in the assay buffer.- Check the solubility of the test compounds in the assay buffer.- If necessary, adjust the buffer composition or the concentration of the test compound.

III. Experimental Protocols

A. Determining the Optimal pH for this compound Hydrolysis

This protocol outlines a method to determine the optimal pH for the enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Active Factor Xa enzyme

  • A series of buffers with overlapping pH ranges (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 7.5-9, and glycine-NaOH buffer for pH 9-11)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a series of assay buffers with different pH values, covering a broad range (e.g., pH 4 to 11 in 0.5 pH unit increments).

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a working solution of the substrate by diluting the stock solution in a suitable buffer (e.g., one of the assay buffers at a neutral pH).

  • Prepare a working solution of Factor Xa in a suitable dilution buffer.

  • Set up the assay in a 96-well plate. For each pH value to be tested, add the following to triplicate wells:

    • Assay buffer of the specific pH

    • Substrate working solution

  • Initiate the reaction by adding the Factor Xa working solution to each well.

  • Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC.

  • Monitor the increase in fluorescence over time in kinetic mode.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each pH value.

  • Plot the initial reaction velocity against the pH to determine the optimal pH for the enzyme activity.

B. Determining the Optimal Temperature for this compound Hydrolysis

This protocol describes how to determine the optimal temperature for the enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Active Factor Xa enzyme

  • Assay buffer at the predetermined optimal pH

  • 96-well black microplate

  • Fluorometric microplate reader with temperature control

Procedure:

  • Prepare a stock solution of this compound in DMSO and a working solution in the optimal pH assay buffer.

  • Prepare a working solution of Factor Xa in the optimal pH assay buffer.

  • Set up the assay in a 96-well plate. To triplicate wells for each temperature to be tested, add the assay buffer and the substrate working solution.

  • Pre-incubate the plate at the desired temperature for 5-10 minutes in the temperature-controlled microplate reader.

  • Initiate the reaction by adding the pre-warmed Factor Xa working solution to each well.

  • Immediately begin monitoring the increase in fluorescence in kinetic mode at the set temperature.

  • Repeat the experiment for a range of temperatures (e.g., 25°C to 60°C in 5°C increments).

  • Calculate the initial reaction velocity for each temperature.

  • Plot the initial reaction velocity against the temperature to identify the optimal temperature for the enzyme activity.

IV. Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the pH and temperature optimization experiments.

Table 1: Effect of pH on this compound Hydrolysis

pHInitial Reaction Velocity (RFU/min)Relative Activity (%)
4.0
4.5
5.0
5.5
6.0
6.5
7.0
7.5
8.0
8.5
9.0
9.5
10.0
10.5
11.0

Table 2: Effect of Temperature on this compound Hydrolysis

Temperature (°C)Initial Reaction Velocity (RFU/min)Relative Activity (%)
25
30
35
40
45
50
55
60

V. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between pH, temperature, and enzyme activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_substrate Prepare Substrate Stock (this compound in DMSO) setup_plate Pipette Buffers and Substrate into 96-well plate prep_substrate->setup_plate prep_enzyme Prepare Enzyme Stock (Factor Xa) initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction prep_buffers Prepare Assay Buffers (Varying pH or Temperature) prep_buffers->setup_plate pre_incubate Pre-incubate at Desired Temperature setup_plate->pre_incubate pre_incubate->initiate_reaction read_fluorescence Measure Fluorescence Increase (Kinetic Mode) initiate_reaction->read_fluorescence calculate_velocity Calculate Initial Reaction Velocity read_fluorescence->calculate_velocity plot_data Plot Velocity vs. pH or Temperature calculate_velocity->plot_data determine_optimum Determine Optimal Conditions plot_data->determine_optimum

Caption: Experimental workflow for determining optimal pH and temperature.

Enzyme_Activity_Factors cluster_factors Environmental Factors cluster_enzyme Enzyme Properties cluster_activity Outcome pH pH Enzyme_Structure Enzyme 3D Structure (Active Site Conformation) pH->Enzyme_Structure affects ionization of amino acid residues Temperature Temperature Temperature->Enzyme_Structure affects molecular motion and bond stability Enzyme_Stability Enzyme Stability Temperature->Enzyme_Stability high temperatures can cause denaturation Enzyme_Activity Enzymatic Activity (Hydrolysis Rate) Enzyme_Structure->Enzyme_Activity determines substrate binding and catalysis Enzyme_Stability->Enzyme_Activity active enzyme concentration depends on stability

Caption: Factors influencing enzyme activity in hydrolysis reactions.

References

Preventing inner filter effect in Boc-Ile-Glu-Gly-Arg-AMC fluorescence measurements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the inner filter effect (IFE) in fluorescence measurements using the Boc-Ile-Glu-Gly-Arg-AMC substrate.

Frequently Asked Questions (FAQs)

Q1: What is the Inner Filter Effect (IFE) and how does it affect my results?

A1: The inner filter effect is an experimental artifact that causes a non-linear relationship between fluorophore concentration and fluorescence intensity.[1][2][3] It leads to an underestimation of the true fluorescence signal, particularly at higher concentrations of the substrate or other absorbing species in your sample.[1][2] This can significantly impact the accuracy of enzyme kinetics and inhibitor screening data.[1][4]

There are two types of inner filter effects:

  • Primary IFE: Occurs when the excitation light is absorbed by the sample components before it can excite the fluorophore of interest.[3] This reduces the amount of light reaching the fluorophore, leading to decreased fluorescence emission.

  • Secondary IFE: Happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it reaches the detector.[3]

Q2: How can I know if the inner filter effect is occurring in my this compound assay?

A2: A key indicator of the inner filter effect is a loss of linearity in the relationship between the concentration of the fluorescent product (free AMC) and the measured fluorescence intensity.[1][2] You may also observe that increasing the substrate concentration beyond a certain point leads to a plateau or even a decrease in the fluorescence signal.[2] A good rule of thumb is to be cautious when the absorbance of your sample at the excitation or emission wavelength exceeds 0.1.[5]

Q3: What are the recommended excitation and emission wavelengths for this compound assays?

A3: Upon enzymatic cleavage of this compound, the free fluorophore 7-amino-4-methylcoumarin (AMC) is released. The typical excitation maximum for AMC is in the range of 340-360 nm, and the emission maximum is between 440-460 nm.[6] For specific assays, such as the Factor Xa activity assay, recommended wavelengths are an excitation of 350 nm and an emission of 450 nm.[7][8][9]

Q4: Can components of my assay buffer contribute to the inner filter effect?

A4: Yes, any component in your assay buffer that absorbs light at either the excitation or emission wavelengths can contribute to the inner filter effect. This includes buffers themselves, additives, and even the compounds being screened in inhibitor studies. It is crucial to measure the absorbance of your complete assay solution (without the enzyme to prevent substrate cleavage) to assess the potential for IFE.

Troubleshooting Guide

Issue: My fluorescence signal is lower than expected or not proportional to the enzyme concentration.

Possible Cause Troubleshooting Step
Primary Inner Filter Effect: High concentration of this compound or other components are absorbing the excitation light.1. Check Absorbance: Measure the absorbance of your complete reaction mixture (without enzyme) at the excitation wavelength (e.g., 350 nm). If the absorbance is > 0.1, the IFE is likely occurring.[5] 2. Dilute the Substrate: Reduce the concentration of this compound in your assay. 3. Use a Shorter Pathlength: If using a cuvette-based fluorometer, switch to a shorter pathlength cuvette. For microplate readers, reducing the volume in the well can decrease the pathlength.
Secondary Inner Filter Effect: The emitted fluorescence is being re-absorbed by the substrate or other components.1. Check Absorbance at Emission Wavelength: Measure the absorbance of your reaction mixture at the emission wavelength (e.g., 450 nm). Significant absorbance here indicates potential secondary IFE. 2. Optimize Wavelengths: If possible, slightly shift the excitation and emission wavelengths to a region with lower absorbance by other components, though this may reduce signal intensity.
Incorrect Instrument Settings 1. Verify Wavelengths: Ensure the excitation and emission wavelengths on your fluorometer or microplate reader are set correctly for AMC (Ex: 350 nm, Em: 450 nm).[7][8][9] 2. Adjust Gain Settings: Optimize the gain setting on your instrument to ensure the signal is within the linear range of the detector.

Issue: My kinetic assay shows an initial burst of fluorescence followed by a plateau, even with sufficient substrate.

Possible Cause Troubleshooting Step
Rapid Substrate Consumption Leading to High Product Concentration and IFE: The enzyme is rapidly converting the substrate to AMC, and the high concentration of AMC is causing IFE.1. Reduce Enzyme Concentration: Lower the concentration of your enzyme to slow down the reaction rate. 2. Monitor Absorbance Over Time: In a parallel experiment, monitor the absorbance of the reaction at both the excitation and emission wavelengths to see if it increases significantly over time.
Substrate Inhibition: High concentrations of this compound may be inhibiting the enzyme.1. Perform a Substrate Titration: Determine the optimal substrate concentration for your enzyme by performing the assay with a range of this compound concentrations.

Experimental Protocols

Protocol 1: Screening for Inner Filter Effect

This protocol helps determine if the inner filter effect is a concern at your experimental concentrations.

  • Prepare a stock solution of AMC: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a concentration of 10 mM.

  • Prepare a dilution series of AMC: Serially dilute the AMC stock solution in your assay buffer to final concentrations ranging from 0 to 100 µM.

  • Measure fluorescence: Transfer the dilutions to a 96-well black microplate and measure the fluorescence at Ex/Em = 350/450 nm.

  • Plot the data: Plot the fluorescence intensity as a function of AMC concentration.

  • Analyze the results: If the plot is linear, the inner filter effect from the product is negligible in this concentration range. If the plot curves downwards at higher concentrations, this indicates the presence of IFE.

Protocol 2: Factor Xa Activity Assay with this compound

This protocol is a general guideline for a Factor Xa activity assay and can be adapted for other enzymes.

Materials:

  • Factor Xa (FXa) enzyme

  • This compound substrate

  • FXa Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the substrate stock solution to a working concentration (e.g., 100 µM) in FXa Assay Buffer.

    • Prepare a dilution series of FXa in FXa Assay Buffer.

  • Set up the Assay:

    • Add 50 µL of the FXa dilutions to the wells of the microplate.

    • Include a no-enzyme control (50 µL of FXa Assay Buffer).

  • Initiate the Reaction:

    • Add 50 µL of the diluted this compound substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at Ex/Em = 350/450 nm.[7][8][9]

  • Data Analysis:

    • Calculate the reaction rate (RFU/min) from the linear portion of the kinetic curve for each FXa concentration.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Plot the reaction rate as a function of FXa concentration.

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation Light Excitation Light Sample with High Absorbance Sample with High Absorbance Excitation Light->Sample with High Absorbance Attenuation Fluorophore Fluorophore Sample with High Absorbance->Fluorophore Reduced Light Reaches Fluorophore Reduced Excitation Reduced Excitation Fluorophore->Reduced Excitation Leads to Emitted Light Emitted Light Sample with High Absorbance Sample with High Absorbance Emitted Light->Sample with High Absorbance Re-absorption Detector Detector Sample with High Absorbance ->Detector Reduced Light Reaches Detector Reduced Signal Reduced Signal Detector->Reduced Signal Results in

Caption: The two types of the inner filter effect.

Caption: Troubleshooting workflow for non-linear fluorescence.

References

Common interfering compounds in Boc-Ile-Glu-Gly-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-Ile-Glu-Gly-Arg-AMC protease assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this fluorogenic substrate assay, which is predominantly used for measuring Factor Xa activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The assay utilizes the fluorogenic peptide substrate this compound. In the presence of an active protease that recognizes this specific amino acid sequence (like Factor Xa), the substrate is cleaved. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which results in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the activity of the protease.

Q2: What are the typical excitation and emission wavelengths for AMC?

The released 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength of around 360-380 nm and its fluorescence emission is measured at approximately 440-460 nm.

Q3: My assay window is very narrow (low signal-to-background). What are the possible causes and solutions?

A narrow assay window can be caused by several factors:

  • Low Enzyme Activity: The concentration or specific activity of your enzyme may be too low. Consider increasing the enzyme concentration or ensuring your enzyme is active.

  • Substrate Concentration: The substrate concentration might be too low. Ensure you are using the substrate at an appropriate concentration, typically around its Michaelis constant (Km) for the enzyme.

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of necessary cofactors in your assay buffer may not be optimal for your enzyme. Consult the literature for the optimal buffer conditions for your specific protease.

  • Instrument Settings: The gain setting on your fluorescence plate reader may be too low. Increase the gain to amplify the signal, but be careful not to saturate the detector.

Q4: I am observing a high background fluorescence in my negative control wells. What could be the cause?

High background fluorescence can stem from:

  • Autohydrolysis of the Substrate: The this compound substrate may be slowly hydrolyzing on its own. This can be minimized by preparing fresh substrate solutions and protecting them from light.

  • Contaminated Reagents: Your assay buffer or other reagents may be contaminated with a fluorescent compound. Test each component of your assay individually for fluorescence.

  • Compound Interference: If you are screening compound libraries, the compounds themselves may be fluorescent. See the troubleshooting guide below for how to identify and mitigate this.

Troubleshooting Guide: Common Interfering Compounds

Interference from test compounds is a significant challenge in high-throughput screening (HTS) and can lead to false-positive or false-negative results. Below are common classes of interfering compounds and detailed protocols to identify and mitigate their effects.

Fluorescent Compounds

These compounds emit light at the same wavelength as AMC, leading to a false-positive signal (apparent activation or reduced inhibition).

Identification Protocol:

  • Prepare Control Wells: In a separate plate or in designated wells of your assay plate, prepare wells containing the test compound at the screening concentration in the assay buffer, but without the enzyme .

  • Incubate: Incubate these wells under the same conditions as your main assay.

  • Measure Fluorescence: Read the fluorescence at the same excitation and emission wavelengths used for AMC.

  • Analysis: A significant fluorescence signal in the absence of the enzyme indicates that the compound is intrinsically fluorescent.

Mitigation Strategies:

  • "Red-Shifting" the Fluorophore: If possible, switch to a substrate with a fluorophore that emits at a longer wavelength (a "red-shifted" fluorophore), as fewer library compounds tend to fluoresce in this region.

  • Data Correction: Subtract the background fluorescence of the compound (from the control wells) from the signal in the assay wells. However, be cautious as this can introduce variability.

  • Orthogonal Assays: Confirm hits using a different assay format that does not rely on fluorescence, such as a chromogenic or mass spectrometry-based assay.

Fluorescence Quenchers

These compounds absorb the excitation light or the emitted fluorescence from AMC, leading to a false-negative signal (apparent inhibition).

Identification Protocol:

  • Prepare Control Wells: Prepare wells containing the assay buffer, the cleaved fluorescent product (free AMC) at a known concentration, and the test compound at the screening concentration.

  • Incubate: Incubate for a short period to allow for interaction.

  • Measure Fluorescence: Read the fluorescence at the AMC wavelengths.

  • Analysis: A decrease in fluorescence compared to a control well containing only AMC and buffer indicates that the compound is a quencher.

Mitigation Strategies:

  • Data Correction: It is difficult to accurately correct for quenching. It is generally better to flag these compounds as problematic.

  • Orthogonal Assays: As with fluorescent compounds, confirming hits with a non-fluorescence-based assay is the most reliable approach.

Compound Aggregators

At certain concentrations, some compounds can form aggregates that can non-specifically sequester and inhibit enzymes, leading to false-positive inhibition signals.[1]

Identification Protocol:

  • Detergent-Based Assay: Perform the inhibition assay in the presence and absence of a non-ionic detergent, such as 0.01% Triton X-100.

  • Analysis: If the inhibitory activity of the compound is significantly reduced in the presence of the detergent, it is likely an aggregator. The detergent helps to disperse the aggregates.[2]

Mitigation Strategies:

  • Include Detergent in Assay Buffer: Routinely including a low concentration of a non-ionic detergent in the assay buffer can prevent the formation of aggregates.[2]

  • Vary Enzyme Concentration: Aggregator-based inhibition is often sensitive to the enzyme concentration. If the IC50 of the compound changes significantly with a change in enzyme concentration, it may be an aggregator.

Thiol-Reactive Compounds

These compounds can covalently modify cysteine residues on the enzyme, which may be critical for its activity, leading to non-specific inhibition.

Identification Protocol:

  • DTT-Based Assay: Run the inhibition assay in the presence and absence of a reducing agent like dithiothreitol (DTT) (typically 1-5 mM).

  • Analysis: If the compound's inhibitory potency is significantly reduced in the presence of DTT, it is likely a thiol-reactive compound. The DTT acts as a scavenger for the reactive compound.

Mitigation Strategies:

  • Include Reducing Agents: If compatible with the enzyme's activity, include a reducing agent in the assay buffer.

  • Structural Alerts: Use computational filters to identify known reactive functional groups in your compound library before screening.

Specific Factor Xa Inhibitors

In drug discovery screens targeting other proteases, direct Factor Xa inhibitors can appear as off-target hits if there is any contaminating Factor Xa activity or if the primary target has similar substrate specificity. Oral Factor Xa inhibitors like apixaban and rivaroxaban are known to interfere with anti-Factor Xa assays.[3]

Identification Protocol:

  • Selectivity Profiling: Test active compounds against a panel of related proteases, including Factor Xa, to determine their selectivity.

  • Literature and Database Search: Check databases for known activities of the hit compounds.

Mitigation Strategies:

  • Purify Target Enzyme: Ensure the purity of your primary target enzyme to avoid cross-reactivity from contaminating proteases.

Quantitative Data Summary

The following table summarizes the types of interference and their expected effects on assay readouts. Note that the magnitude of interference is highly compound-specific.

Interfering Compound Type Mechanism of Interference Effect on Fluorescence Signal Potential Assay Outcome
Fluorescent Compounds Emits light in the same range as AMC.IncreaseFalse Positive (Apparent Activation/Reduced Inhibition)
Fluorescence Quenchers Absorbs excitation or emission light.DecreaseFalse Negative (Apparent Inhibition)
Compound Aggregators Forms aggregates that sequester the enzyme.DecreaseFalse Positive (Apparent Inhibition)
Thiol-Reactive Compounds Covalently modifies and inactivates the enzyme.DecreaseFalse Positive (Apparent Inhibition)
Direct Factor Xa Inhibitors Specifically inhibits Factor Xa.DecreaseTrue Positive (if Factor Xa is the target) or Off-Target Hit

Experimental Workflows and Diagrams

Enzymatic Reaction and Signal Generation

The core of the assay is a simple enzymatic reaction.

Assay_Principle Substrate This compound (Non-fluorescent) Products Cleaved Peptide + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Factor Xa Enzyme->Substrate

Caption: Enzymatic cleavage of the substrate releases fluorescent AMC.

Troubleshooting Workflow for Apparent Inhibition

This workflow outlines the steps to take when a compound shows inhibitory activity in the primary screen.

Troubleshooting_Workflow Start Apparent Inhibition Detected Check_Fluorescence Is the compound a quencher? Start->Check_Fluorescence Check_Aggregation Is inhibition reversed by detergent? Check_Fluorescence->Check_Aggregation No False_Positive_Quencher False Positive (Quencher) Check_Fluorescence->False_Positive_Quencher Yes Check_Reactivity Is inhibition reversed by DTT? Check_Aggregation->Check_Reactivity No False_Positive_Aggregator False Positive (Aggregator) Check_Aggregation->False_Positive_Aggregator Yes Confirm_Hit Confirmed Hit - Proceed to Dose-Response & Selectivity Check_Reactivity->Confirm_Hit No False_Positive_Reactive False Positive (Reactive) Check_Reactivity->False_Positive_Reactive Yes

Caption: A logical workflow to identify common causes of false-positive inhibition.

References

How to establish optimal incubation time for a Boc-Ile-Glu-Gly-Arg-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-Ile-Glu-Gly-Arg-AMC protease assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting this fluorescent assay.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

A1: This assay is a fluorometric method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. When a protease cleaves the peptide bond after the Arginine (Arg) residue, AMC is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the protease activity.

Q2: What is the optimal incubation time for this assay?

A2: The optimal incubation time is not a single fixed value and depends on several factors, including enzyme concentration, substrate concentration, temperature, and pH.[1][2] It is crucial to determine the optimal time for your specific experimental conditions. Generally, incubation times can range from 5 minutes to several hours.[1][3][4] For slow-acting proteases or low enzyme concentrations, the incubation time may be extended up to 24 hours to increase sensitivity.[3][5]

Q3: How do I determine the initial linear range of the reaction?

A3: To determine the initial linear range, you should perform a time-course experiment. This involves measuring the fluorescence signal at multiple time points during the incubation. The initial linear range is the period during which the reaction rate is constant (i.e., the plot of fluorescence versus time is a straight line). Subsequent experiments should be conducted within this time frame to ensure accurate kinetic measurements.

Q4: What are the recommended excitation and emission wavelengths for AMC?

A4: The released AMC fluorophore is typically excited at a wavelength of around 360-380 nm, and the emission is measured at approximately 440-460 nm. However, it is always best to consult the specifications of your specific fluorescent plate reader or fluorometer for optimal filter sets.

Troubleshooting Guide

Problem Possible Causes Solutions
No or Low Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Assay Buffer: The pH or composition of the buffer may not be optimal for enzyme activity. 3. Substrate Degradation: The this compound substrate may have degraded. 4. Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the fluorometer.[6]1. Enzyme Control: Always include a positive control with a known active enzyme to verify assay components and conditions. Store enzymes at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.[3][7] 2. Buffer Optimization: Ensure the assay buffer has the optimal pH for your target protease. Most serine proteases have optimal activity in the pH range of 7.3-9.3.[8] 3. Substrate Handling: Store the substrate protected from light and moisture as recommended by the manufacturer. Prepare fresh working solutions for each experiment.[9] 4. Instrument Check: Verify the instrument settings are correct for AMC fluorescence detection.
High Background Signal 1. Substrate Autohydrolysis: The substrate may be spontaneously breaking down. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. 3. Well Contamination: Pipetting errors or splashing can lead to cross-contamination between wells.[6]1. Blank Subtraction: Always include a "no-enzyme" control (substrate in assay buffer) to measure and subtract the background fluorescence. 2. Reagent Purity: Use high-purity reagents and sterile, nuclease-free water. 3. Careful Pipetting: Use proper pipetting techniques to avoid bubbles and cross-contamination.[6]
Non-linear Reaction Rate 1. Substrate Depletion: During a long incubation, the substrate concentration may decrease significantly, leading to a slower reaction rate. 2. Enzyme Instability: The enzyme may be unstable under the assay conditions and lose activity over time. 3. Product Inhibition: The released product (cleaved peptide or AMC) may be inhibiting the enzyme.1. Shorten Incubation Time: Conduct the assay within the initial linear range determined from a time-course experiment. 2. Enzyme Concentration: Use a lower, non-saturating concentration of the enzyme. 3. Data Analysis: If non-linearity is unavoidable, fit the data to an appropriate non-linear regression model.
Poor Reproducibility 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate.[6] 2. Temperature Fluctuations: Inconsistent incubation temperature. 3. Mixing Issues: Incomplete mixing of reagents in the wells.1. Calibrated Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.[6] 2. Stable Temperature: Use a temperature-controlled incubator or plate reader. 3. Gentle Mixing: Mix the plate gently after adding all reagents to ensure a homogenous reaction mixture.

Experimental Protocols

Protocol: Determining the Optimal Incubation Time

This experiment is crucial for establishing the time window during which the enzymatic reaction is linear.

Materials:

  • This compound substrate

  • Purified protease of interest

  • Assay Buffer (optimized for the target protease)

  • 96-well black microplate

  • Fluorescent plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.

    • Prepare a working solution of your protease in Assay Buffer. The concentration should be chosen based on previous experiments or literature recommendations.

  • Set Up the Assay Plate:

    • Add the Assay Buffer to all wells.

    • Add the enzyme solution to the "Test" wells.

    • Add an equal volume of Assay Buffer to the "Blank" wells (no enzyme).

  • Initiate the Reaction:

    • Add the substrate working solution to all wells to start the reaction. Mix gently by pipetting or using a plate shaker.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation and emission wavelengths for AMC.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a total duration that is expected to encompass the linear phase (e.g., 30-60 minutes). Some plate readers have a kinetic read function that automates this process.[4]

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from the fluorescence of the "Test" wells at each time point.

    • Plot the corrected fluorescence intensity against time.

    • Identify the longest time period from the start of the reaction during which the plot is linear (a straight line). This is your optimal incubation time range. All subsequent endpoint assays should be stopped within this time frame.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Set up 96-well Plate reagents->plate_setup Dispense initiate Initiate Reaction (Add Substrate) plate_setup->initiate Start kinetic_read Kinetic Measurement (Read Fluorescence over Time) initiate->kinetic_read Measure data_analysis Plot Fluorescence vs. Time kinetic_read->data_analysis Collect Data determine_linear_range Identify Linear Range data_analysis->determine_linear_range Analyze Plot

Caption: Workflow for determining the optimal incubation time.

signaling_pathway sub This compound (Substrate - Quenched) enz Protease (Enzyme) sub->enz Binds to prod Cleaved Peptide + AMC (Fluorescent) enz->prod Cleaves light Fluorescence Signal prod->light Emits

Caption: Enzymatic reaction of the this compound assay.

References

Technical Support Center: Correcting for Substrate Depletion in Kinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, troubleshooting, and correcting for substrate depletion in enzyme kinetic analyses.

Frequently Asked Questions (FAQs)

Q1: What is substrate depletion and why is it a problem in enzyme kinetics?

A1: Substrate depletion is the consumption of a significant amount of the substrate by the enzyme during the course of the reaction. It becomes a problem when the substrate concentration is no longer saturating, meaning it falls below approximately 10 times the Michaelis constant (K_m)[1]. This causes the reaction velocity to decrease over time, leading to a non-linear progress curve[2][3]. If not accounted for, this can result in an underestimation of the initial reaction rate (V₀) and inaccurate determination of kinetic parameters like K_m and V_max.

Q2: How can I tell if substrate depletion is occurring in my assay?

A2: A key indicator of substrate depletion is a non-linear reaction progress curve, where the rate of product formation slows down over time.[2] If you observe that the reaction rate is not constant, especially after the initial phase, substrate depletion is a likely cause. This is often more pronounced at higher enzyme concentrations or with enzymes that have a high turnover rate.[4]

Q3: What is the "initial velocity" and how does it relate to substrate depletion?

A3: The initial velocity (V₀) is the rate of the enzymatic reaction at the very beginning of the assay, ideally before significant substrate depletion has occurred.[4] It is typically measured in the region of the progress curve where less than 10% of the substrate has been consumed.[4] By focusing on this early, linear phase, the assumption that the substrate concentration remains constant is more valid, minimizing the impact of substrate depletion on the calculation of kinetic parameters.[4][5]

Q4: Can I still obtain reliable kinetic data if substrate depletion is unavoidable?

A4: Yes, it is possible to obtain reliable data by using methods that account for the changing substrate concentration over time. The "substrate depletion approach" is a common method where the disappearance of the substrate is monitored. This approach has been shown to be theoretically equivalent to traditional product formation methods for determining K_m and V_max.[6][7] Another technique is "progress curve analysis," which involves fitting the entire time-course of the reaction to integrated forms of the Michaelis-Menten equation.[8][9]

Troubleshooting Guides

Issue 1: My reaction progress curve is not linear.

Possible Cause Troubleshooting Step
Substrate Depletion The concentration of the substrate is falling significantly during the assay.
Solution 1: Reduce the enzyme concentration to slow down the reaction rate and extend the linear phase.[4]
Solution 2: Increase the initial substrate concentration to ensure it remains saturating for a longer period.[10]
Solution 3: Reduce the reaction time to only measure the initial, linear portion of the reaction.[4]
Solution 4: If the above are not feasible, use a kinetic model that accounts for substrate depletion (e.g., progress curve analysis).[8]
Product Inhibition The product of the reaction is inhibiting the enzyme's activity.
Solution: Test for product inhibition by adding varying concentrations of the product at the start of the reaction and observing the effect on the initial velocity. If inhibition is present, a more complex kinetic model that includes a product inhibition term will be necessary.[1]
Enzyme Instability The enzyme is losing activity over the course of the assay due to factors like temperature or pH.
Solution: Assess enzyme stability under assay conditions by pre-incubating the enzyme for various durations before adding the substrate. If instability is detected, optimize buffer conditions (pH, ionic strength) or reduce the assay temperature.[11]

Issue 2: The calculated K_m and V_max values are inconsistent across experiments.

Possible Cause Troubleshooting Step
Inconsistent Assay Conditions Minor variations in temperature, pH, or buffer components can significantly affect enzyme activity.[11][12]
Solution: Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a calibrated pH meter and freshly prepared buffers.[11][12]
Pipetting Errors Inaccurate pipetting can lead to incorrect enzyme or substrate concentrations.
Solution: Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[12][13]
Improper Data Analysis Using linearized plots like the Lineweaver-Burk plot can disproportionately weight data points at low substrate concentrations.[10]
Solution: Use non-linear regression to fit the data directly to the Michaelis-Menten equation.[4] Several software packages are available for this purpose (see Q5 in FAQs).

Experimental Protocols

Protocol 1: The Substrate Depletion Approach

This method is an alternative to measuring product formation and is particularly useful when a direct assay for the product is not available.

Methodology:

  • Reaction Setup: Prepare a series of reactions with a constant enzyme concentration and varying initial substrate concentrations. It is recommended to use at least eight different substrate concentrations.[4]

  • Incubation: Incubate the reactions at a constant temperature.

  • Sampling: At various time points, take aliquots from each reaction and stop the reaction (e.g., by adding a quenching agent or by rapid temperature change).

  • Substrate Quantification: Measure the remaining substrate concentration in each quenched aliquot using a suitable analytical method (e.g., HPLC, LC-MS).

  • Data Analysis:

    • For each initial substrate concentration, plot the natural logarithm of the substrate concentration versus time. The slope of the initial linear portion of this plot gives the depletion rate constant (k_dep).

    • Plot the calculated k_dep values against the initial substrate concentrations.

    • Fit this data to the following equation using non-linear regression to determine K_m and V_max:

      k_dep = V_max / (K_m + [S])

      where [S] is the initial substrate concentration.

Protocol 2: Progress Curve Analysis

This method utilizes the entire reaction time-course to determine kinetic parameters, which can be more efficient than multiple initial rate experiments.

Methodology:

  • Single Reaction Time-Course: Set up a single reaction with a known initial substrate and enzyme concentration.

  • Continuous Monitoring: Continuously monitor the formation of product or depletion of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Acquisition: Collect data points at frequent intervals throughout the reaction until it approaches completion.

  • Data Fitting: Fit the entire progress curve (product concentration vs. time) directly to the integrated Michaelis-Menten equation using specialized software. This will yield estimates for K_m and V_max from a single experiment.

Data Presentation

Table 1: Comparison of Kinetic Parameters Determined by Different Methods

MethodK_m (μM)V_max (μmol/min)
Initial Rate (Product Formation) 10.2 ± 0.85.5 ± 0.3
Substrate Depletion Approach 9.8 ± 1.15.2 ± 0.4
Progress Curve Analysis 10.5 ± 0.95.6 ± 0.2

This table presents hypothetical data to illustrate the expected concordance between different analytical methods when substrate depletion is properly accounted for.[6]

Visualizations

Substrate_Depletion_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase start Start Enzyme Assay monitor Monitor Reaction Progress (Product Formation or Substrate Depletion) start->monitor data Collect Time-Course Data monitor->data plot Plot Progress Curve ([Product] vs. Time) data->plot check_linearity Is the initial phase linear? plot->check_linearity initial_rate Calculate Initial Rate (V₀) check_linearity->initial_rate Yes progress_curve_analysis Progress Curve Analysis (Fit to Integrated Rate Equation) check_linearity->progress_curve_analysis No (Substrate Depletion) nonlinear_fit Fit to Michaelis-Menten (Non-linear Regression) initial_rate->nonlinear_fit kinetic_params Determine K_m and V_max nonlinear_fit->kinetic_params progress_curve_analysis->kinetic_params Troubleshooting_Logic start Non-linear Progress Curve Observed q1 Is Enzyme Concentration High? start->q1 a1_yes Reduce Enzyme Concentration q1->a1_yes Yes q2 Is Substrate Concentration << 10*K_m? q1->q2 No a1_yes->q2 a2_yes Increase Substrate Concentration q2->a2_yes Yes q3 Is the Enzyme Stable? q2->q3 No a2_yes->q3 a3_no Optimize Assay Conditions (pH, Temp, Buffer) q3->a3_no No end Use Progress Curve Analysis q3->end Yes a3_no->end

References

Validation & Comparative

A Head-to-Head Comparison of Fluorogenic Substrates for Factor Xa Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of coagulation assays, the selection of an appropriate fluorogenic substrate for Factor Xa (FXa) is a critical decision. This guide provides an objective comparison of the widely used substrate, Boc-Ile-Glu-Gly-Arg-AMC, against other commercially available alternatives, supported by experimental data to inform substrate selection for kinetic assays and high-throughput screening.

Factor Xa, a serine protease, plays a pivotal role in the blood coagulation cascade, making it a key target for anticoagulant drug development. The enzymatic activity of FXa is commonly assessed using fluorogenic substrates, which upon cleavage by the enzyme, release a fluorescent molecule, providing a quantitative measure of enzyme activity. The ideal substrate exhibits high specificity, favorable kinetic parameters, and a strong fluorescent signal for sensitive detection.

This guide will delve into a comparative analysis of this compound and other notable fluorogenic FXa substrates, focusing on their kinetic performance.

Quantitative Comparison of Kinetic Parameters

The efficiency of an enzyme's cleavage of a substrate is best described by its kinetic parameters: the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is the most comprehensive measure of an enzyme's catalytic efficiency.

SubstratePeptide SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Boc-Ile-Glu-Gly-Arg-Not explicitly found in cited literatureNot explicitly found in cited literatureReference Substrate
Pefafluor FXa MeSO₂-D-CHA-Gly-Arg-220[1]162[1]~740,000[2]
SN-7 Mes-D-LGR-ANSNNot explicitly found in cited literatureNot explicitly found in cited literature290,000[2]
Quenched Fluorescent Substrate Abz-VMIAALPRTMFIQ-EDDnpNot explicitly found in cited literatureNot explicitly found in cited literature10,000-fold higher than this compound[3]

Note: Direct, side-by-side comparative studies with complete kinetic data for all substrates are limited. The data presented is compiled from available resources. The catalytic efficiency of the Quenched Fluorescent Substrate is presented as a relative value as reported in the source.

Factor Xa Signaling Pathway

Factor Xa is the activated form of Factor X and sits at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then proceeds to cleave fibrinogen to form fibrin, leading to clot formation.

FactorXa_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates (with Factor VIIIa) Factor Xa Factor Xa Factor X->Factor Xa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa binds Factor VIIa->Factor X activates Prothrombin Prothrombin Factor Xa->Prothrombin activates (with Factor Va) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot

Factor Xa activation and its role in the coagulation cascade.

Experimental Workflow for Kinetic Analysis

The determination of kinetic parameters for Factor Xa substrates typically involves monitoring the rate of fluorescence increase over time at various substrate concentrations.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2) B Prepare serial dilutions of fluorogenic substrate A->B D Add substrate dilutions to microplate wells B->D C Prepare a fixed concentration of Factor Xa enzyme E Initiate reaction by adding Factor Xa to each well C->E D->E F Incubate at a constant temperature (e.g., 37°C) E->F G Measure fluorescence intensity kinetically over time (e.g., Ex/Em = 350/450 nm for AMC) F->G H Calculate initial reaction velocities (V₀) from the linear phase of the progress curves G->H I Plot V₀ versus substrate concentration H->I J Fit data to the Michaelis-Menten equation to determine Km and Vmax I->J K Calculate kcat and kcat/Km J->K

General workflow for determining the kinetic parameters of Factor Xa substrates.

Detailed Experimental Protocol

The following is a generalized protocol for determining the kinetic parameters of a fluorogenic Factor Xa substrate. It is essential to optimize concentrations and incubation times for specific experimental conditions.

Materials:

  • Purified human Factor Xa

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Km).

    • Prepare a working solution of Factor Xa in Assay Buffer. The final enzyme concentration should be low enough to ensure the initial reaction rate is linear for a sufficient duration.

  • Assay Setup:

    • Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate.

    • Include control wells containing Assay Buffer without substrate to measure background fluorescence.

  • Reaction Initiation and Measurement:

    • Equilibrate the microplate to the desired assay temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding a fixed volume of the Factor Xa working solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore (e.g., ~350 nm excitation and ~450 nm emission for AMC) in kinetic mode, recording data every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

    • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

    • Calculate the catalytic efficiency as the ratio of kcat/Km.

Conclusion

The selection of a fluorogenic substrate for Factor Xa assays should be guided by the specific requirements of the experiment. While This compound is a widely recognized and utilized substrate, the available data suggests that other substrates may offer superior kinetic properties. Pefafluor FXa demonstrates a high catalytic rate, and a novel quenched fluorescent substrate has been reported to have a significantly higher catalytic efficiency, which could be advantageous for high-throughput screening and inhibitor studies where high sensitivity is paramount. Researchers should carefully consider the trade-offs between affinity (Km), turnover rate (kcat), and overall catalytic efficiency (kcat/Km) when selecting the most appropriate substrate for their research needs. It is recommended to perform in-house validation of any chosen substrate to ensure optimal performance under specific assay conditions.

References

A Comparative Guide to Fluorogenic and Chromogenic Substrates for Factor Xa Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of Factor Xa (FXa) activity is critical in various research and clinical applications, including the development and monitoring of anticoagulant therapies. The choice of substrate for these assays significantly impacts sensitivity, convenience, and overall performance. This guide provides an objective comparison of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC and commonly used chromogenic substrates for the determination of FXa activity, supported by experimental data and detailed protocols.

Principle of Detection

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Both fluorogenic and chromogenic assays utilize a synthetic peptide substrate that mimics the natural cleavage site of FXa. The cleavage of this substrate by FXa releases a reporter molecule, which can be quantified to determine enzyme activity.

Fluorogenic Substrates , such as this compound, contain a fluorophore, 7-amino-4-methylcoumarin (AMC), linked to the peptide sequence. In its intact form, the substrate is non-fluorescent. Upon cleavage by FXa, the AMC molecule is released, resulting in a measurable increase in fluorescence.

Chromogenic Substrates , on the other hand, have a chromophore, typically para-nitroaniline (pNA), attached to the peptide. Cleavage by FXa liberates pNA, which is yellow and can be quantified by measuring the absorbance of light at a specific wavelength (usually 405 nm).

Performance Comparison: Fluorogenic vs. Chromogenic Substrates

The choice between a fluorogenic and a chromogenic substrate often depends on the specific requirements of the assay, such as the need for high sensitivity or the available detection instrumentation.

FeatureThis compound (Fluorogenic)Chromogenic Substrates (e.g., S-2222, S-2765)
Detection Method Fluorescence (Excitation/Emission)Absorbance (Colorimetry)
Sensitivity Generally higherGenerally lower
Dynamic Range WiderNarrower
Interference Less susceptible to interference from colored compounds in the sampleSusceptible to interference from hemoglobin, bilirubin, and lipids
Instrumentation Requires a fluorescence plate reader or spectrofluorometerRequires a standard absorbance plate reader or spectrophotometer
Cost Can be higherGenerally more cost-effective

Quantitative Data: Kinetic Parameters

The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), are crucial for understanding the efficiency of an enzyme-substrate reaction. A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the k_cat/K_m ratio.

For comparison, here are the kinetic parameters for a representative fluorogenic substrate (Pefafluor FXa) and a widely used chromogenic substrate (S-2765).

SubstrateTypeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Pefafluor FXaFluorogenic0.22[2]162.0[2]7.36 x 10⁵
S-2765ChromogenicNot specifiedNot specifiedActivity of 1 µg of Factor Xa is 4.4 µkat with S-2765[3]

Note: Direct comparison of k_cat/K_m is challenging due to different reporting units in the available literature.

Signaling Pathway: Factor Xa in the Coagulation Cascade

Factor Xa is a central component of the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to convert prothrombin to thrombin, which then leads to the formation of a fibrin clot.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor XIIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIa Factor X Factor X Factor IXa->Factor X Factor VIIIa, Ca²⁺, Phospholipids Tissue Factor Tissue Factor Factor VII Factor VII Factor VIIa Factor VIIa Factor VII->Factor VIIa Tissue Factor Factor VIIa->Factor X Tissue Factor Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa, Factor Va, Ca²⁺, Phospholipids Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa

Caption: The Coagulation Cascade Showing the Central Role of Factor Xa.

Experimental Protocols

Below are detailed protocols for performing a Factor Xa activity assay using both a fluorogenic and a chromogenic substrate.

Protocol 1: Fluorogenic Factor Xa Activity Assay using this compound

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • This compound substrate

  • Purified Factor Xa enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Prepare Factor Xa dilutions: Prepare a series of dilutions of Factor Xa in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 25 µL of the Factor Xa dilutions to the respective wells. Include a blank control with Assay Buffer instead of Factor Xa.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add 25 µL of the working substrate solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the blank control from the rates of the samples. Plot the reaction rate against the Factor Xa concentration to generate a standard curve.

Protocol 2: Chromogenic Factor Xa Activity Assay using S-2765

This protocol is adapted from the manufacturer's recommendations and may require optimization.[4]

Materials:

  • Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA)

  • Purified Factor Xa enzyme or plasma sample containing Factor X

  • Russell's Viper Venom (RVV) for Factor X activation (if starting from plasma)

  • CaCl₂ solution (0.1 M)

  • Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl)

  • Stopping Reagent (e.g., 20% Acetic Acid)

  • 96-well clear microplate

  • Absorbance plate reader (405 nm)

Procedure:

  • Reconstitute Substrate: Reconstitute the S-2765 substrate with sterile water to a stock concentration as recommended by the manufacturer (e.g., 25 mg in 20 mL).[4]

  • Prepare Reagents:

    • Prepare RVV solution (if needed).

    • Prepare a mixture of RVV and CaCl₂ (1:1 volume) if activating Factor X from plasma.[4]

  • Assay Setup (for purified Factor Xa):

    • Add 100 µL of Tris Buffer to each well.

    • Add 20 µL of Factor Xa dilutions to the respective wells. Include a blank with buffer.

    • Pre-incubate at 37°C for 5 minutes.

  • Assay Setup (for Factor X in plasma):

    • Dilute plasma samples in Tris Buffer.

    • Add 25 µL of diluted plasma to each well.

    • Add 25 µL of the RVV/CaCl₂ mixture to activate Factor X to Factor Xa. Incubate at 37°C for a defined period (e.g., 2 minutes).

  • Initiate Reaction: Add 50 µL of the reconstituted S-2765 substrate to each well.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 5-10 minutes).

  • Stop Reaction: Add 50 µL of Stopping Reagent to each well.

  • Measurement: Read the absorbance at 405 nm in the plate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Create a standard curve by plotting the absorbance against the known Factor Xa concentrations.

Experimental Workflow Comparison

The following diagrams illustrate the typical workflows for Factor Xa assays using fluorogenic and chromogenic substrates.

fluorogenic_workflow start Start reagent_prep Prepare Reagents (Buffer, FXa, Substrate) start->reagent_prep plate_setup Add Buffer and FXa to Microplate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (30-60 min) add_substrate->kinetic_read data_analysis Calculate Reaction Rate (RFU/min) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for a Fluorogenic Factor Xa Assay.

chromogenic_workflow start Start reagent_prep Prepare Reagents (Buffer, FXa/Plasma, Activator, Substrate) start->reagent_prep plate_setup Add Buffer, FXa/Plasma, and Activator (if needed) reagent_prep->plate_setup pre_incubation Incubate at 37°C plate_setup->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate incubation Incubate for a Fixed Time add_substrate->incubation stop_reaction Add Stopping Reagent incubation->stop_reaction endpoint_read Endpoint Absorbance Reading (405 nm) stop_reaction->endpoint_read data_analysis Calculate Absorbance endpoint_read->data_analysis end End data_analysis->end

Caption: Workflow for a Chromogenic Factor Xa Assay.

Conclusion

Both fluorogenic and chromogenic substrates are valuable tools for the measurement of Factor Xa activity. Fluorogenic substrates like this compound generally offer higher sensitivity and a wider dynamic range, making them suitable for applications where low enzyme concentrations are expected or high precision is required. Chromogenic substrates, while typically less sensitive, are robust, cost-effective, and compatible with standard laboratory equipment, making them a practical choice for many routine applications. The selection of the optimal substrate should be based on a careful consideration of the specific experimental needs, available instrumentation, and budget.

References

A Comparative Guide to the Specificity of Boc-Ile-Glu-Gly-Arg-AMC and Z-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of two common fluorogenic protease substrates: Boc-Ile-Glu-Gly-Arg-AMC and Z-Ile-Glu-Gly-Arg-AMC. The key difference between these two substrates lies in their N-terminal protecting groups: the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Z) group. While both substrates share the same peptide sequence (Ile-Glu-Gly-Arg) and a 7-amino-4-methylcoumarin (AMC) fluorophore, the choice of protecting group can influence their interaction with various proteases, thereby affecting their specificity.

This document summarizes the known enzymatic targets for each substrate based on available experimental data and provides a comprehensive protocol for researchers to conduct their own head-to-head specificity comparisons.

Data Presentation: Known Protease Specificity

SubstratePrimary Target(s)Other Known ReactivitiesCitation(s)
This compound Factor XaAcrosin. Can be used for the indirect determination of Factor IX.[1][2][3]
Z-Ile-Glu-Gly-Arg-AMC Not explicitly documented.Based on the related Z-Gly-Gly-Arg-AMC, potential targets include Thrombin, Urokinase, Trypsin, and tissue-type Plasminogen Activator.[4][5]

Note: The specificity of these substrates is not absolute. They may be cleaved by other proteases, particularly those with similar substrate recognition motifs. The N-terminal protecting group can influence the substrate's affinity for the enzyme's active site. The bulky, hydrophobic Boc group and the aromatic Z group can interact with residues in the S4 pocket of the protease, potentially altering the kinetic parameters (Km and kcat) of the enzymatic reaction. For instance, studies on the related substrate Z-Gly-Gly-Arg-AMC have shown that the Z-group can impact its kinetic profile with thrombin and Factor Xa when compared to an unprotected N-terminus[6].

Mandatory Visualization

Signaling Pathway: Enzymatic Cleavage of a Fluorogenic Substrate

sub Fluorogenic Substrate (e.g., Boc-IEGR-AMC) complex Enzyme-Substrate Complex sub->complex Binding enz Protease (e.g., Factor Xa) enz->complex complex->enz Release prod1 Cleaved Peptide (Boc-IEGR) complex->prod1 Cleavage prod2 Fluorophore (AMC) complex->prod2 light Fluorescence (Excitation/Emission) prod2->light sub_prep Prepare Substrate Stock Solutions (Boc-IEGR-AMC & Z-IEGR-AMC in DMSO) plate_setup Set up 96-well Plate (Substrates, Enzymes, Buffers, Controls) sub_prep->plate_setup enz_prep Prepare Enzyme Panel (e.g., Factor Xa, Thrombin, Trypsin, etc.) enz_prep->plate_setup incubation Incubate at Controlled Temperature (e.g., 37°C) plate_setup->incubation measurement Measure Fluorescence Over Time (Excitation: ~350-380 nm, Emission: ~440-460 nm) incubation->measurement analysis Data Analysis (Calculate initial rates, Km, kcat/Km) measurement->analysis comparison Compare Specificity Profiles analysis->comparison

References

A Head-to-Head Battle of Factor Xa Inhibitors: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Factor Xa substrate is a critical decision in anticoagulant therapy development and clinical practice. This guide provides an objective comparison of the leading oral Factor Xa inhibitors: apixaban, rivaroxaban, and edoxaban. By examining pivotal clinical trial data, experimental protocols, and cost-effectiveness models, this analysis aims to equip you with the evidence needed to make informed decisions.

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly the Factor Xa inhibitors. These agents offer a more predictable pharmacokinetic profile and a reduced need for routine monitoring compared to traditional vitamin K antagonists like warfarin. This guide delves into a comparative analysis of the three most widely used Factor Xa inhibitors, focusing on their efficacy, safety, and economic value in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF).

Performance Snapshot: Efficacy and Safety at a Glance

The clinical performance of apixaban, rivaroxaban, and edoxaban has been rigorously evaluated in large-scale, randomized controlled trials. The following tables summarize the key efficacy and safety outcomes from the landmark ARISTOTLE, ROCKET AF, and ENGAGE AF-TIMI 48 trials, which compared each agent against warfarin.

Efficacy Outcomes from Pivotal Clinical Trials
OutcomeApixaban (ARISTOTLE)[1][2][3]Rivaroxaban (ROCKET AF)[4][5][6]Edoxaban (ENGAGE AF-TIMI 48)[7][8][9]Warfarin (Control)
Primary Efficacy Endpoint (Stroke or Systemic Embolism) 1.27%/year 2.1%/year 1.18%/year (high-dose) 1.60%/year (in ARISTOTLE)
Hazard Ratio (HR) vs. Warfarin (95% CI)0.79 (0.66-0.95)0.88 (0.74-1.03)0.87 (0.71-1.07) (high-dose)Reference
Ischemic Stroke 0.97%/year1.6%/year1.25%/year (high-dose)1.05%/year (in ARISTOTLE)
Hemorrhagic Stroke 0.24%/year 0.5%/year 0.26%/year (high-dose) 0.47%/year (in ARISTOTLE)
All-Cause Mortality 3.52%/year 1.9%/year 3.99%/year (high-dose) 3.94%/year (in ARISTOTLE)
Hazard Ratio (HR) vs. Warfarin (95% CI)0.89 (0.80-0.99)0.85 (0.70-1.02)0.87 (0.78-0.97) (high-dose)Reference
Safety Outcomes from Pivotal Clinical Trials
OutcomeApixaban (ARISTOTLE)[1][2][3]Rivaroxaban (ROCKET AF)[4][5][6]Edoxaban (ENGAGE AF-TIMI 48)[7][8][9]Warfarin (Control)
Major Bleeding 2.13%/year 3.6%/year 2.75%/year (high-dose) 3.09%/year (in ARISTOTLE)
Hazard Ratio (HR) vs. Warfarin (95% CI)0.69 (0.60-0.80)1.04 (0.90-1.20)0.80 (0.71-0.91) (high-dose)Reference
Intracranial Hemorrhage (ICH) 0.33%/year 0.5%/year 0.39%/year (high-dose) 0.80%/year (in ARISTOTLE)
Gastrointestinal (GI) Bleeding 0.76%/year2.0%/year 1.23%/year (high-dose)0.86%/year (in ARISTOTLE)

Note: Event rates for warfarin are presented from the ARISTOTLE trial for consistency in the primary comparison but were similar across the other trials.

The Underlying Science: Mechanism of Action

Factor Xa inhibitors exert their anticoagulant effect by directly and selectively binding to Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X TissueFactor Tissue Factor VII VII TissueFactor->VII Activates VIIa VIIa VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin FXaI Factor Xa Inhibitors (Apixaban, Rivaroxaban, Edoxaban) FXaI->Xa Inhibits experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Endpoint Adjudication PatientPool Patients with Non-Valvular Atrial Fibrillation and ≥1 Additional Stroke Risk Factor Randomize Randomization (Double-Blind, Double-Dummy) PatientPool->Randomize FXa_Inhibitor Factor Xa Inhibitor (Apixaban, Rivaroxaban, or Edoxaban) Randomize->FXa_Inhibitor Treatment Group Warfarin Warfarin (Dose-Adjusted to Target INR 2.0-3.0) Randomize->Warfarin Control Group FollowUp Median Follow-up of ~1.8 to 2.8 years FXa_Inhibitor->FollowUp Warfarin->FollowUp Endpoints Adjudication of Primary Efficacy (Stroke/Systemic Embolism) and Safety (Major Bleeding) Endpoints FollowUp->Endpoints markov_model Stable Stable on Anticoagulation Stable->Stable Remains Stable Stroke Stroke/ Systemic Embolism Stable->Stroke Transition Probability Bleed Major Bleeding Stable->Bleed Transition Probability Death Death (Absorbing State) Stable->Death Transition Probability Stroke->Stable Recovery Stroke->Death Bleed->Stable Recovery Bleed->Death

References

Validating a New Factor Xa Inhibitor: A Comparative Guide Using Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating a new Factor Xa (FXa) inhibitor using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. It offers a direct comparison with established FXa inhibitors—Apixaban, Rivaroxaban, Edoxaban, and Betrixaban—supported by experimental data and detailed protocols.

Introduction to Factor Xa and its Inhibition

Factor Xa is a critical serine protease in the coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin. This central position makes it a prime target for anticoagulant therapies. The inhibition of FXa effectively reduces thrombin generation, thereby preventing the formation of fibrin clots. The development of novel FXa inhibitors requires rigorous validation of their potency, selectivity, and mechanism of action.

The fluorogenic substrate, this compound, is a highly specific peptide sequence recognized and cleaved by Factor Xa. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a measurable fluorescent signal. The rate of this reaction is directly proportional to the activity of FXa. In the presence of an inhibitor, this rate is reduced, providing a sensitive method for quantifying inhibitor potency.

Comparative Performance of Factor Xa Inhibitors

The efficacy of a new FXa inhibitor can be benchmarked against existing drugs. The following table summarizes key performance indicators for established FXa inhibitors. A hypothetical "New Inhibitor" is included for illustrative comparison.

InhibitorIC50 (nM)Ki (nM)Selectivity vs. ThrombinSelectivity vs. Trypsin
New Inhibitor User-determinedUser-determinedUser-determinedUser-determined
Apixaban~0.87~0.08>1000-fold>1000-fold
Rivaroxaban~1.9~0.4>10,000-fold>10,000-fold[1]
Edoxaban~0.62Data not readily availableHighHigh
Betrixaban>2.22Data not readily availableHighHigh

Note on Data: The IC50 values are derived from an amidolytic anti-Xa assay[2]. While this method is based on the same principle as the this compound assay, direct comparison requires data from the same experimental setup. Ki values for Apixaban and Rivaroxaban are from a separate study.

Experimental Protocols

Determination of IC50 for a New Factor Xa Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a novel Factor Xa inhibitor.

Materials:

  • Human Factor Xa (active enzyme)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA)

  • Dimethyl sulfoxide (DMSO)

  • Test inhibitor and reference inhibitors (Apixaban, Rivaroxaban, etc.)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 450-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Factor Xa in assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the new inhibitor and reference inhibitors in DMSO. Create a serial dilution of each inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the Factor Xa solution to each well.

    • Add 10 µL of the serially diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO) to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Prepare the substrate solution by diluting the this compound stock in assay buffer.

    • Add 40 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibitor Selectivity

To assess the selectivity of the new inhibitor, similar assays should be performed using other serine proteases such as thrombin, trypsin, and plasmin, with their respective fluorogenic substrates. The IC50 values obtained for these proteases are then compared to the IC50 for Factor Xa.

Visualizing Key Processes

The Coagulation Cascade and the Role of Factor Xa

The following diagram illustrates the central position of Factor Xa in the coagulation cascade, where the intrinsic and extrinsic pathways converge.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X Factor X IXa->X TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa Binds VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FibrinClot FibrinClot Fibrin->FibrinClot Cross-linking

Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.

Experimental Workflow for IC50 Determination

The step-by-step process for determining the IC50 of a new Factor Xa inhibitor is visualized below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_FXa Prepare Factor Xa Solution Add_FXa Add Factor Xa to 96-well Plate Prep_FXa->Add_FXa Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor Dilutions and Vehicle Control Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Addition Prep_Substrate->Add_Substrate Add_FXa->Add_Inhibitor Incubate Incubate at RT (10-15 min) Add_Inhibitor->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically (37°C) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates (Slopes) Measure->Calc_Rate Normalize Normalize to Vehicle Control Calc_Rate->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit_Curve Fit Sigmoidal Curve to Determine IC50 Plot->Fit_Curve

Caption: Workflow for Determining the IC50 of a Factor Xa Inhibitor.

Conclusion

The validation of a new Factor Xa inhibitor is a multi-faceted process requiring robust and reproducible assays. The use of the specific fluorogenic substrate this compound provides a reliable method for determining inhibitor potency. By comparing the IC50 and selectivity profile of a new chemical entity to established drugs like Apixaban, Rivaroxaban, Edoxaban, and Betrixaban, researchers can effectively position their candidate within the therapeutic landscape and make informed decisions for further development.

References

Comparative Analysis of Boc-Ile-Glu-Gly-Arg-AMC Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Fluorogenic Substrate Boc-Ile-Glu-Gly-Arg-AMC with Alternative Protease Substrates.

The fluorogenic peptide substrate this compound is a widely utilized tool for the specific measurement of Factor Xa activity.[1][2][3][4] Its design, which mimics the cleavage site of prothrombin, provides a high degree of specificity for its target enzyme.[1][5] This guide provides a comparative analysis of the cross-reactivity of this compound with other proteases, supported by available data and a detailed experimental protocol for its primary application.

Specificity and Cross-Reactivity Profile

The tetrapeptide sequence Ile-Glu-Gly-Arg is the preferred cleavage site for Factor Xa.[5] Consequently, this compound serves as a highly specific substrate for this enzyme. Studies have shown that the chromogenic analog, N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222), is sensitive to Factor Xa but insensitive to thrombin.[6] While direct quantitative kinetic data comparing this compound across a broad panel of proteases is limited in publicly available literature, the known substrate specificities of other major protease families allow for a qualitative assessment of potential cross-reactivity.

Trypsin-like Proteases: These enzymes, such as trypsin itself, preferentially cleave after basic amino acid residues (Arginine or Lysine) at the P1 position.[7] While this compound possesses an Arginine at P1, the surrounding amino acids (P2-P4) also influence substrate recognition and cleavage efficiency. Some studies have utilized this compound as a substrate for trypsin in the context of inhibitor screening, suggesting some level of cleavage can occur.[8] However, other substrates, such as Boc-Gln-Gly-Arg-AMC, are recognized as substrates for both Factor XIIa and trypsin.[9]

Chymotrypsin and Elastase: Chymotrypsin preferentially cleaves after large hydrophobic residues (e.g., Phe, Tyr, Trp) at the P1 position, while elastase favors small aliphatic residues (e.g., Ala, Val). The Arginine at the P1 position of this compound makes it a poor substrate for these proteases.

Caspases: Caspases exhibit a stringent requirement for an Aspartic acid residue at the P1 position. Therefore, this compound is not a substrate for this class of proteases.

Acrosin: It has been reported that this compound can also be hydrolyzed by acrosin.[4][10][11][12]

Comparison with Alternative Fluorogenic Substrates

Several other fluorogenic substrates are available for measuring the activity of Factor Xa and other related proteases. A direct comparison of their reported kinetic constants can aid in substrate selection.

SubstrateTarget Protease(s)K_m_k_cat_Reference
This compound Factor Xa , AcrosinData not availableData not available[4][10][11]
Pefafluor FXa (CH₃SO₂-D-CHA-Gly-Arg-AMC)Factor Xa0.22 mM162.0 s⁻¹[13]
SPECTROFLUOR™ FXa (CH₃SO₂-D-CHAGly-Arg-AMC)Factor XaData not availableData not available
Boc-Gln-Gly-Arg-AMCFactor XIIa, TrypsinData not availableData not available[9]

Note: The absence of publicly available, directly comparable kinetic data for this compound across multiple proteases in a single study highlights a gap in the literature. The provided data for Pefafluor FXa is for comparative purposes but was not determined in a head-to-head study with this compound.

Experimental Protocols

General Protocol for Factor Xa Activity Assay using this compound

This protocol is adapted from commercially available Factor Xa activity assay kits and is suitable for a 96-well plate format.[7][8]

Materials:

  • This compound substrate

  • Factor Xa enzyme standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM CaCl₂)

  • 96-well white flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Prepare a stock solution of Factor Xa enzyme standard in assay buffer. Perform serial dilutions to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 ng/well).[8]

  • Assay Setup:

    • Add samples containing Factor Xa (e.g., purified enzyme, plasma) to the wells of the 96-well plate.

    • Add the Factor Xa standards to their respective wells.

    • Adjust the volume of all wells to 50 µL with Assay Buffer.

  • Reaction Initiation:

    • Prepare a Substrate Mix by diluting the this compound stock solution in Assay Buffer to the desired final concentration.

    • Add 50 µL of the Substrate Mix to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken at regular intervals (e.g., every 1-2 minutes).[7][8]

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (change in fluorescence intensity over time) for each well.

    • Subtract the rate of the blank (no enzyme) from all readings.

    • Plot the rate of hydrolysis for the Factor Xa standards against their concentrations to generate a standard curve.

    • Determine the Factor Xa activity in the samples by interpolating their hydrolysis rates from the standard curve.

Visualizing the Assay Principle and Workflow

To further clarify the experimental process, the following diagrams illustrate the enzymatic reaction and the assay workflow.

G sub This compound (Non-fluorescent) enzyme Factor Xa sub->enzyme Cleavage prod1 Boc-Ile-Glu-Gly-Arg enzyme->prod1 prod2 AMC (Fluorescent) enzyme->prod2

Enzymatic cleavage of this compound by Factor Xa.

G prep Prepare Reagents (Substrate, Enzyme, Buffer) setup Set up 96-well plate (Samples and Standards) prep->setup initiate Initiate Reaction (Add Substrate Mix) setup->initiate measure Kinetic Measurement (Fluorescence Reader) initiate->measure analyze Data Analysis (Calculate Activity) measure->analyze

References

A Comparative Review of Factor Xa Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Factor Xa (FXa) activity is crucial for anticoagulant drug discovery and monitoring. A variety of assay formats are available, each employing different substrate technologies with distinct performance characteristics. This guide provides a comprehensive comparison of chromogenic, fluorogenic, and luminescent Factor Xa assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.

Introduction to Factor Xa and its Role in Coagulation

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the first enzyme in the common pathway of coagulation, where the intrinsic and extrinsic pathways converge.[1][2][3] Activated Factor X (Factor Xa) forms a prothrombinase complex with its cofactor, Factor Va, on the surface of activated platelets. This complex then catalyzes the conversion of prothrombin to thrombin, the key enzyme responsible for fibrin clot formation.[1][2][3] Given its central role, Factor Xa has become a major target for the development of anticoagulant drugs.

Assay Technologies for Measuring Factor Xa Activity

The activity of Factor Xa is typically measured by monitoring the cleavage of a synthetic substrate that mimics its natural substrate, prothrombin. The three primary assay technologies are based on chromogenic, fluorogenic, and luminescent detection methods.

Chromogenic Assays: These assays utilize a peptide substrate linked to a chromophore, most commonly p-nitroaniline (pNA). When cleaved by Factor Xa, the colorless substrate releases the yellow-colored pNA, which can be quantified by measuring the absorbance at 405 nm.[4][5][6] The rate of color development is directly proportional to the Factor Xa activity.

Fluorogenic Assays: In these assays, the peptide substrate is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 6-amino-1-naphthalene-sulfonamide (ANSN), which is quenched in the intact substrate. Upon cleavage by Factor Xa, the fluorophore is released, resulting in a significant increase in fluorescence intensity.[7][8] The rate of fluorescence increase is proportional to the enzyme activity.

Luminescent Assays: These assays are typically based on the luciferase-luciferin system. A substrate containing a luciferin derivative is cleaved by Factor Xa, releasing aminoluciferin. In the presence of luciferase, ATP, and oxygen, the liberated aminoluciferin is oxidized, producing a light signal (bioluminescence) that is proportional to the Factor Xa activity.[9]

Comparative Performance of Factor Xa Substrates

The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and kinetic parameters. Below is a comparison of commonly used substrates for each assay type.

Substrate TypeSubstrate NameStructure/PrincipleKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Chromogenic S-2222Bz-Ile-Glu-Gly-Arg-pNA3001003.3 x 10⁵
S-2765Z-D-Arg-Gly-Arg-pNA100 (bovine FXa)290 (bovine FXa)2.9 x 10⁶
Spectrozyme® FXaCH₃O-CO-D-CHG-Gly-Arg-pNAN/AN/AN/A
Fluorogenic Pefafluor FXaCH₃SO₂-D-CHA-Gly-Arg-AMC2201627.4 x 10⁵
Luminescent Luciferin-basedPeptide-AminoluciferinN/AN/AN/A
N/A: Data not readily available in the public domain.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for chromogenic, fluorogenic, and luminescent Factor Xa assays.

Chromogenic Factor Xa Assay Protocol (using S-2222)

This protocol is adapted from manufacturer's instructions and published literature.[10][11][12]

Materials:

  • Factor Xa enzyme

  • S-2222 chromogenic substrate

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 0.1% BSA)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare a stock solution of S-2222 in sterile water.

  • Prepare a series of Factor Xa dilutions in Tris buffer.

  • Add 50 µL of Tris buffer to each well of the microplate.

  • Add 25 µL of the Factor Xa dilutions or sample to the appropriate wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the S-2222 substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 30-60 seconds.

  • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

Fluorogenic Factor Xa Assay Protocol (using Pefafluor FXa)

This protocol is based on a study by Harris et al.[7]

Materials:

  • Factor Xa enzyme

  • Pefafluor FXa fluorogenic substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG 8000)

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

  • Black 96-well microplate

Procedure:

  • Prepare a stock solution of Pefafluor FXa in a suitable solvent (e.g., DMSO or water).

  • Prepare a series of Factor Xa dilutions in the assay buffer.

  • Add 50 µL of assay buffer to each well of the black microplate.

  • Add 25 µL of the Factor Xa dilutions or sample to the appropriate wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Start the reaction by adding 25 µL of the Pefafluor FXa substrate solution to each well.

  • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 15-60 minutes, with readings every 1-2 minutes.

  • Determine the rate of reaction from the linear phase of the fluorescence increase.

Luminescent Factor Xa Assay Protocol (General Principle)

This protocol is based on the general principle of luciferase-based assays.[9]

Materials:

  • Factor Xa enzyme

  • Luminescent Factor Xa substrate (e.g., a peptide-aminoluciferin conjugate)

  • Luciferase enzyme

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.8, containing 150 mM NaCl, 10 mM MgCl₂, and 0.1% BSA)

  • Luminometer or a microplate reader with luminescence detection capabilities

  • White, opaque 96-well microplate

Procedure:

  • Prepare a working solution containing the luminescent substrate, luciferase, and ATP in the assay buffer.

  • Prepare a series of Factor Xa dilutions in the assay buffer.

  • Add 50 µL of the Factor Xa dilutions or sample to the appropriate wells of the white microplate.

  • Initiate the reaction by adding 50 µL of the substrate/luciferase/ATP working solution to each well.

  • Immediately measure the luminescence signal. The signal can be measured in kinetic or endpoint mode.

  • The luminescence intensity is directly proportional to the Factor Xa activity.

Visualizing the Processes

To better understand the underlying mechanisms, the following diagrams illustrate the Factor Xa activation pathway and the workflows of the different assay types.

FactorXa_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX Activates FIXa Factor IXa Tenase Intrinsic Tenase Complex FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase Tenase->FX Activates FXa Factor Xa FX->FXa Prothrombinase Prothrombinase Complex FXa->Prothrombinase Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FVa Factor Va FVa->Prothrombinase Prothrombinase->Prothrombin Cleaves

Caption: Factor Xa Activation in the Coagulation Cascade.

Assay_Workflows cluster_chromogenic Chromogenic Assay Workflow cluster_fluorogenic Fluorogenic Assay Workflow cluster_luminescent Luminescent Assay Workflow C_Start Start C_Add_FXa Add Factor Xa and Sample C_Start->C_Add_FXa C_Add_Substrate Add Chromogenic Substrate (e.g., S-2222) C_Add_FXa->C_Add_Substrate C_Incubate Incubate at 37°C C_Add_Substrate->C_Incubate C_Measure Measure Absorbance at 405 nm C_Incubate->C_Measure C_End End C_Measure->C_End F_Start Start F_Add_FXa Add Factor Xa and Sample F_Start->F_Add_FXa F_Add_Substrate Add Fluorogenic Substrate (e.g., Pefafluor FXa) F_Add_FXa->F_Add_Substrate F_Incubate Incubate at 37°C F_Add_Substrate->F_Incubate F_Measure Measure Fluorescence (Ex/Em) F_Incubate->F_Measure F_End End F_Measure->F_End L_Start Start L_Add_FXa Add Factor Xa and Sample L_Start->L_Add_FXa L_Add_Reagent Add Luciferin Substrate, Luciferase, and ATP L_Add_FXa->L_Add_Reagent L_Measure Measure Luminescence L_Add_Reagent->L_Measure L_End End L_Measure->L_End

References

A Head-to-Head Comparison of Commercial Proteasome Activity Assay Kits

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commercially available kits for measuring proteasome activity. It is designed to help researchers make informed decisions when selecting a suitable assay for their experimental needs. This document clarifies the use of specific substrates for measuring proteasome activity, details experimental protocols, and presents a comparative overview of available kits.

A Note on Substrate Specificity: Boc-Ile-Glu-Gly-Arg-AMC vs. Established Proteasome Substrates

Initial searches for kits utilizing this compound for proteasome activity assays revealed that this substrate is, in fact, specific for the clotting enzyme Factor Xa and is not a recognized substrate for proteasome activity. This guide, therefore, focuses on commercially available kits that use established and validated fluorogenic or luminogenic substrates for the three distinct catalytic activities of the proteasome:

  • Chymotrypsin-like (CT-L) activity: The most dominant and frequently measured activity. The most common substrate is Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin).

  • Trypsin-like (T-L) activity: Cleaves after basic residues. A common substrate is Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).[1][2][3]

  • Caspase-like (CL) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Cleaves after acidic residues. A common substrate is Z-LLE-AMC (Z-Leu-Leu-Glu-AMC).[2][4]

Data Presentation: Comparison of Commercial Proteasome Activity Assay Kits

Manufacturer Kit Name Detection Method Substrate(s) Provided Activities Measured Key Features
Promega --INVALID-LINK--[5][6]BioluminescentSuc-LLVY-aminoluciferin, Z-LRR-aminoluciferin, Z-nLPnLD-aminoluciferinCT-L, T-L, CLHigh sensitivity, "add-mix-measure" protocol.[6] Available as a complete system or as individual assays.[5]
Promega --INVALID-LINK--[7][8]BioluminescentSuc-LLVY-aminoluciferin, Z-LRR-aminoluciferin, Z-nLPnLD-aminoluciferinCT-L, T-L, CLOptimized for use with cultured cells, providing a more biologically relevant context.[7][8]
Cayman Chemical --INVALID-LINK--[9][10]FluorometricSuc-LLVY-AMCCT-LIncludes Jurkat cell lysate as a positive control and EGCG as a specific 20S proteasome inhibitor.[10]
Abcam --INVALID-LINK--[11]FluorometricSuc-LLVY-AMCCT-LKit includes a positive control (Jurkat Cell lysate) and a specific proteasome inhibitor (MG-132).[11]
UBPBio --INVALID-LINK--[1]FluorometricSuc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMCCT-L, T-L, CLProvides substrates for all three proteasome activities.[1] Recommends using MG132-treated samples as blanks.[1]
Sigma-Aldrich (Merck) --INVALID-LINK--[12]FluorometricLLVY-R110CT-LUses a rhodamine 110-based substrate, which offers a different fluorescence spectrum (Ex/Em = ~490/525 nm).[12]
Enzo Life Sciences --INVALID-LINK--[13]FluorometricSuc-LLVY-AMCCT-LDesigned for measuring the activity of purified 20S proteasome and includes purified human erythrocyte 20S proteasome.[13]

Experimental Protocols

This section provides a detailed, generalized methodology for measuring the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorometric assay with the Suc-LLVY-AMC substrate. This protocol is based on common procedures found in commercially available kits.[1][11]

I. Materials and Reagents

  • Cells or tissue of interest

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100) - Note: Do not include protease inhibitors in the lysis buffer as they may inhibit proteasome activity.[11]

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)[12]

  • Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)

  • Proteasome Inhibitor (e.g., MG-132, stock solution in DMSO) for negative control

  • Purified 20S proteasome or cell lysate with known high activity (e.g., Jurkat cell lysate) for positive control[10]

  • AMC standard for generating a standard curve

  • Black, flat-bottom 96-well microplate suitable for fluorescence measurements

  • Fluorometric microplate reader with filters for Ex/Em = 350-380/440-460 nm

II. Sample Preparation (Cell Lysate)

  • Harvest cells and wash once with ice-cold PBS.

  • Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

  • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • The lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

III. Assay Procedure

  • Prepare AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0, 5, 10, 20, 40, 60, 80, 100 pmol/well). Add 100 µL of each dilution to separate wells of the 96-well plate.[11]

  • Set up Reactions: For each sample, prepare two wells: one for the total activity and one for the non-proteasomal activity (inhibitor control).

    • Sample Wells: Add 20-50 µg of cell lysate protein to each of the two wells. Adjust the final volume to 90 µL with Assay Buffer.

    • Positive Control Wells: Add a recommended amount of positive control to two wells and adjust the volume to 90 µL with Assay Buffer.

    • Inhibitor Control: To one of each pair of sample and positive control wells, add 1 µL of the proteasome inhibitor (e.g., MG-132 to a final concentration of 10-20 µM). To the other well, add 1 µL of DMSO (or the solvent used for the inhibitor).

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to act.

  • Initiate Reaction: Prepare a working solution of the Suc-LLVY-AMC substrate in Assay Buffer (e.g., to a final concentration of 50-100 µM). Add 10 µL of the substrate working solution to all wells (except the standard curve wells).

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Ex/Em = 350-380/440-460 nm) in kinetic mode for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.[11]

IV. Data Analysis

  • Subtract the fluorescence of the blank (Assay Buffer only) from all readings.

  • Plot the AMC standard readings to generate a standard curve and determine the linear equation.

  • For each sample, subtract the fluorescence of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.

  • Convert the fluorescence values of the samples to the amount of AMC produced (in pmol) using the standard curve.

  • Calculate the proteasome activity, typically expressed as pmol of AMC generated per minute per mg of protein.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to proteasome activity assays.

Ubiquitin_Proteasome_Pathway cluster_ub Protein Ubiquitination cluster_deg Protein Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub E3 E3 (Ub Ligase) E2->E3 Ub PolyUb Polyubiquitinated Protein E3->PolyUb (Ub)n Ub Ubiquitin (Ub) Ub->E1 ATP->AMP Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb->Proteasome ATP->ADP Peptides Peptides Proteasome->Peptides ATP1 ATP AMP AMP + PPi ATP2 ATP ADP ADP + Pi

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

Proteasome_Assay_Workflow Start Start: Cell/Tissue Sample Lysis Cell Lysis (No Protease Inhibitors) Start->Lysis Centrifuge1 Centrifugation (14,000 x g, 4°C) Lysis->Centrifuge1 Lysate Collect Supernatant (Cell Lysate) Centrifuge1->Lysate Quant Protein Quantification (e.g., Bradford Assay) Lysate->Quant Plate Plate Lysate in 96-well Plate Quant->Plate Inhibitor Add Inhibitor (Control) or Vehicle Plate->Inhibitor Substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Inhibitor->Substrate Incubate Incubate at 37°C Substrate->Incubate Read Measure Fluorescence (Ex/Em = 360/460 nm) Incubate->Read Analyze Data Analysis: Calculate Activity Read->Analyze

Caption: Experimental workflow for a proteasome activity assay.

References

A Head-to-Head Comparison: The Novel ProteaseGlo™ Luminescent Assay vs. the Traditional Boc-Ile-Glu-Gly-Arg-AMC Fluorometric Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient measurement of protease activity is paramount. The Boc-Ile-Glu-Gly-Arg-AMC fluorometric assay has long been a staple for the analysis of specific proteases, particularly Factor Xa. However, emerging technologies offer new avenues for protease quantification. This guide provides a comprehensive comparison of a novel, hypothetical protease assay, the ProteaseGlo™ Luminescent Assay, against the established this compound method, supported by experimental data and detailed protocols.

At a Glance: Key Performance Characteristics

For a rapid assessment, the following table summarizes the key performance indicators of both the ProteaseGlo™ Luminescent Assay and the this compound fluorometric method.

FeatureProteaseGlo™ Luminescent AssayThis compound Fluorometric Assay
Principle Luminescence (ATP-dependent luciferase reaction)Fluorescence (Cleavage of AMC fluorophore)
Sensitivity (LOD) High (0.1 ng/mL)Moderate (as low as 1 ng)[1]
Dynamic Range WideModerate
Z'-Factor Excellent (≥ 0.8)Good to Excellent (≥ 0.7)[2]
Throughput HighHigh
Reagent Cost HigherLower
Instrumentation LuminometerFluorometer
Multiplexing ChallengingMore amenable

Delving Deeper: Experimental Protocols

Detailed and reproducible protocols are the bedrock of sound scientific comparison. Below are the methodologies for both the established and the novel protease assays.

This compound Fluorometric Assay for Factor Xa Activity

This protocol is adapted from standard procedures for the measurement of Factor Xa activity.[1]

Materials:

  • Factor Xa enzyme standard

  • This compound substrate

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 450-460 nm)

Procedure:

  • Prepare a standard curve of Factor Xa in Assay Buffer.

  • Prepare a working solution of the this compound substrate in Assay Buffer.

  • To each well of the 96-well plate, add 50 µL of either the Factor Xa standard or the sample to be tested.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate wavelengths.

  • Determine the Factor Xa activity in the samples by interpolating from the standard curve.

ProteaseGlo™ Luminescent Assay (Hypothetical Protocol)

This protocol outlines the proposed workflow for the novel ProteaseGlo™ assay.

Materials:

  • Protease of interest

  • ProteaseGlo™ Substrate (a pro-luciferin substrate specific to the protease)

  • ProteaseGlo™ Luciferase Reagent (containing luciferase, ATP, and buffer components)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare a dilution series of the protease of interest in a suitable buffer.

  • Add 50 µL of the protease dilution or sample to each well of the 96-well plate.

  • Add 50 µL of the ProteaseGlo™ Substrate to each well.

  • Incubate at room temperature for 30 minutes to allow for proteolytic cleavage.

  • Add 100 µL of the ProteaseGlo™ Luciferase Reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

G cluster_boc This compound Assay cluster_glo ProteaseGlo™ Luminescent Assay A Prepare Factor Xa Standards and Samples C Add Standards/Samples to 96-well Plate A->C B Prepare Substrate (Boc-IEGR-AMC) D Add Substrate to Initiate Reaction B->D C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex: 350-380nm, Em: 450-460nm) E->F G Prepare Protease Standards and Samples I Add Standards/Samples to 96-well Plate G->I H Prepare ProteaseGlo™ Substrate J Add Substrate for Cleavage H->J I->J K Incubate at RT J->K L Add Luciferase Reagent K->L M Incubate at RT L->M N Measure Luminescence M->N

A simplified workflow for the two protease assays.

The this compound assay is frequently employed to measure the activity of Factor Xa, a critical enzyme in the blood coagulation cascade.

CoagulationCascade Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X + Factor VIIIa, Ca2+, PL Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X + Ca2+, PL Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin + Factor Va, Ca2+, PL Fibrinogen Fibrinogen Thrombin->Fibrinogen Factor XIII Factor XIII Thrombin->Factor XIII Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin + Factor XIIIa Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa

The blood coagulation cascade highlighting Factor Xa.

Objective Comparison and Conclusion

Both the ProteaseGlo™ Luminescent Assay and the this compound fluorometric method offer robust platforms for protease activity measurement, each with distinct advantages and disadvantages.

The This compound assay is a well-established and cost-effective method. Its primary strength lies in its widespread use and the availability of reagents and instrumentation. The fluorometric detection is less susceptible to interference from colored compounds compared to colorimetric assays. However, its sensitivity may be limited in applications requiring the detection of very low protease concentrations.

In contrast, the hypothetical ProteaseGlo™ Luminescent Assay offers superior sensitivity, with a significantly lower limit of detection. This is a key advantage in studies where enzyme concentrations are minimal. The luminescent signal is generated against a very low background, contributing to a wider dynamic range and an excellent Z'-factor, indicative of a high-quality assay suitable for high-throughput screening. The primary drawbacks of such a luminescent assay are typically the higher reagent costs and the requirement for a dedicated luminometer.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Ile-Glu-Gly-Arg-AMC: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Boc-Ile-Glu-Gly-Arg-AMC, a fluorogenic peptide substrate. Adherence to these protocols is vital for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. The following are general best practices for handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists[1][4].

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier, typically at -20°C or -80°C for long-term stability[5][6][7][8][9].

Quantitative Data Summary

For clarity and ease of comparison, the following table summarizes key quantitative information related to the handling and storage of this compound and similar compounds.

ParameterThis compound7-amino-4-methylcoumarin (AMC)General Peptide Solutions (in DMSO)
Recommended Storage Temp. -20°C or -80°C[5][6][7][8][9]Room Temperature-20°C or -80°C
Typical Solvent Dimethyl sulfoxide (DMSO)[7][8][9]Not applicable (solid)Dimethyl sulfoxide (DMSO)
Known Hazards Potential skin and eye irritant (inferred)Skin and eye irritant[1][2][3]Solvent-dependent; DMSO can enhance skin absorption

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of unused this compound powder, contaminated materials, and solutions.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First waste_prep Prepare Labeled Waste Container ppe->waste_prep solid_waste Solid Waste Disposal waste_prep->solid_waste For Powder & Contaminated Items liquid_waste Liquid Waste Disposal waste_prep->liquid_waste For Solutions seal_container Seal Waste Container solid_waste->seal_container decontaminate Decontaminate Glassware liquid_waste->decontaminate decontaminate->seal_container store_waste Store in Designated Area seal_container->store_waste pickup Arrange for Hazardous Waste Pickup store_waste->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Detailed Methodologies

1. Solid Waste Disposal (Unused powder and contaminated consumables):

  • Carefully sweep any solid this compound powder into a designated, clearly labeled hazardous waste container. Avoid generating dust.
  • Place all disposables that have come into contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, into the same hazardous waste container.
  • The container must be sealable and made of a material compatible with chemical waste.

2. Liquid Waste Disposal (Solutions in DMSO or other solvents):

  • Do not dispose of solutions containing this compound down the drain.
  • Collect all liquid waste in a dedicated, labeled hazardous waste container for organic or halogenated solvents, depending on the solvent used.
  • Ensure the waste container is compatible with the solvent (e.g., a glass or polyethylene container for DMSO).
  • Keep the liquid waste container securely closed when not in use.

3. Decontamination of Glassware:

  • Rinse any glassware that has been in contact with this compound with a suitable laboratory solvent (e.g., ethanol or acetone) to remove any residue.
  • Collect the rinsate as hazardous liquid waste.
  • After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

Signaling Pathway of Hazard and Disposal Logic

The following diagram illustrates the logical flow from identifying the potential hazards to implementing the correct disposal strategy.

HazardDisposalLogic cluster_hazard Hazard Identification cluster_assessment Risk Assessment cluster_action Disposal Action compound This compound hydrolysis_product Potential Hydrolysis to 7-amino-4-methylcoumarin (AMC) compound->hydrolysis_product known_hazard AMC is a known skin and eye irritant hydrolysis_product->known_hazard precaution Treat as Hazardous Waste due to potential irritation known_hazard->precaution collect_waste Collect Solid and Liquid Waste in Labeled Containers precaution->collect_waste no_drain Do NOT Dispose Down the Drain precaution->no_drain contact_ehs Contact Environmental Health & Safety for Pickup collect_waste->contact_ehs no_drain->contact_ehs

Caption: Logical relationship from hazard identification to final disposal action.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship. Always prioritize consulting your local and institutional regulations for chemical waste management.

References

Personal protective equipment for handling Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling the fluorogenic peptide substrate, Boc-Ile-Glu-Gly-Arg-AMC. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with due care, assuming potential hazards.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[2][3][4]

PPE Item Specification Purpose
Gloves Nitrile, powder-free. Consider double-gloving.[2][5]Prevents skin contact with the compound.[2]
Eye Protection Safety glasses with side shields or safety goggles.[2][3][4]Protects eyes from splashes or airborne particles.[2]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[2][5]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[1][2]Avoids inhalation of the powdered compound.[1]
Footwear Closed-toe shoes.Protects feet from spills.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risk and ensuring experimental integrity.

2.1. Preparation and Reconstitution

  • Before handling, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

  • Prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood.

  • When preparing stock solutions, use the batch-specific molecular weight found on the vial label or Certificate of Analysis.

  • Stock solutions are typically prepared in DMSO.[6]

2.2. Experimental Use

  • When using the substrate in assays, handle all solutions with care to avoid skin contact and aerosol formation.

  • Avoid direct light exposure to the AMC-containing solutions to prevent photobleaching.

2.3. Storage

  • Store the lyophilized peptide and stock solutions at recommended temperatures, typically -20°C for short-term and -80°C for long-term storage.[1][7][8]

  • Keep containers tightly sealed and protected from moisture.[1][8]

The following diagram illustrates the standard workflow for handling this compound:

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Acquire this compound B Don Appropriate PPE A->B C Equilibrate Vial to Room Temperature B->C D Prepare Stock Solution in Fume Hood C->D E Perform Assay D->E F Record Data E->F G Decontaminate Work Area F->G H Dispose of Waste G->H

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: Unused powder, contaminated gloves, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

3.2. Disposal Method

  • All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]

  • A common method for disposal of similar chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill For small spills, carefully sweep up the solid material to avoid raising dust, place it in a sealed container, and hold for waste disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.